B1579252 Cbz-2,3-Difluoro-D-Phenylalanine

Cbz-2,3-Difluoro-D-Phenylalanine

Cat. No.: B1579252
M. Wt: 335.37
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Cbz-2,3-Difluoro-D-Phenylalanine is a protected, non-proteinogenic amino acid specifically engineered for advanced pharmaceutical and peptide chemistry research. This compound features a carboxybenzyl (Cbz) protecting group on the amine moiety and two fluorine atoms at the 2 and 3 positions of the phenyl ring in the D-configuration. The incorporation of fluorine atoms is a strategic modification in drug development, as it can significantly modulate the biophysical and chemical properties of bioactive molecules, including their lipophilicity, metabolic stability, and binding affinity . Fluorinated phenylalanine analogues, such as this one, are valuable building blocks for the synthesis of novel peptide-based therapeutics and enzyme inhibitors . The Cbz protecting group is a standard in peptide synthesis, facilitating the controlled step-wise construction of complex peptide chains. Researchers utilize this derivative to incorporate a unique, sterically and electronically distinct phenylalanine residue into peptides, which can enhance catabolic stability, particularly in therapeutic proteins and peptide-based vaccines . Its primary applications include serving as a key intermediate in organic synthesis for pharmaceuticals, probing protein-ligand interactions, and developing potential enzyme inhibitors and other therapeutic agents . The D-enantiomer is of particular interest for creating peptides with novel structures and resistances to enzymatic degradation. This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Weight

335.37

Origin of Product

United States

Foundational & Exploratory

A Comprehensive Technical Guide to N-benzyloxycarbonyl-2,3-difluoro-D-phenylalanine

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth exploration of N-benzyloxycarbonyl-2,3-difluoro-D-phenylalanine, a fluorinated amino acid derivative of significant interest in contemporary drug discovery and peptide chemistry. We will delve into its fundamental physicochemical properties, outline a detailed synthetic pathway, provide protocols for its analytical characterization, and discuss its applications, drawing upon established methodologies for analogous compounds.

Core Molecular Attributes

N-benzyloxycarbonyl-2,3-difluoro-D-phenylalanine, systematically named (2R)-2-[(benzyloxy)carbonylamino]-3-(2,3-difluorophenyl)propanoic acid, is a synthetic amino acid derivative. The incorporation of fluorine atoms onto the phenyl ring of D-phenylalanine profoundly influences its electronic and conformational properties, making it a valuable building block for creating novel peptides and therapeutic agents with enhanced stability and bioactivity.

Physicochemical Properties
PropertyValue
Chemical Formula C₁₇H₁₅F₂NO₄
Molecular Weight 335.31 g/mol
Appearance Expected to be a white to off-white solid
Solubility Likely soluble in organic solvents like methanol, ethyl acetate, and dichloromethane

Synthesis and Purification

The synthesis of N-benzyloxycarbonyl-2,3-difluoro-D-phenylalanine is typically achieved through the N-protection of the parent amino acid, 2,3-difluoro-D-phenylalanine. This process involves the reaction of the amino group with a benzyloxycarbonylating agent.

Experimental Protocol: Synthesis

A common and effective method for this transformation is the Schotten-Baumann reaction, which is performed under alkaline conditions.

Materials:

  • 2,3-difluoro-D-phenylalanine

  • Benzyl chloroformate (Cbz-Cl)

  • Sodium carbonate (Na₂CO₃) or Sodium bicarbonate (NaHCO₃)

  • Dioxane or a similar organic solvent

  • Water

  • Hydrochloric acid (HCl) for acidification

  • Ethyl acetate or other suitable extraction solvent

Procedure:

  • Dissolution: Dissolve 2,3-difluoro-D-phenylalanine in an aqueous solution of sodium carbonate or sodium bicarbonate. The base serves to deprotonate the amino group, rendering it nucleophilic.

  • Reaction: Cool the solution in an ice bath. Add benzyl chloroformate dropwise to the stirred solution. The reaction is exothermic and maintaining a low temperature is crucial to prevent side reactions and racemization.

  • Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up: Once the reaction is complete, wash the mixture with a non-polar organic solvent like diethyl ether to remove any unreacted benzyl chloroformate.

  • Acidification: Carefully acidify the aqueous layer with dilute hydrochloric acid to a pH of approximately 2-3. This protonates the carboxylate group, causing the N-protected amino acid to precipitate.

  • Extraction and Drying: Extract the product into an organic solvent such as ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.

Purification

The crude N-benzyloxycarbonyl-2,3-difluoro-D-phenylalanine can be purified by recrystallization from a suitable solvent system, such as ethyl acetate/hexanes, or by silica gel column chromatography.

Synthesis_Workflow Start 2,3-difluoro-D-phenylalanine Reaction N-protection Reaction (Schotten-Baumann) Start->Reaction Reagents Benzyl Chloroformate (Cbz-Cl) Sodium Carbonate (aq) Reagents->Reaction Workup Aqueous Work-up & Acidification Reaction->Workup Extraction Solvent Extraction (e.g., Ethyl Acetate) Workup->Extraction Purification Purification (Recrystallization or Chromatography) Extraction->Purification Product N-benzyloxycarbonyl-2,3-difluoro- D-phenylalanine Purification->Product

Caption: Synthetic workflow for N-benzyloxycarbonyl-2,3-difluoro-D-phenylalanine.

Analytical Characterization

To confirm the identity and purity of the synthesized N-benzyloxycarbonyl-2,3-difluoro-D-phenylalanine, a combination of spectroscopic and chromatographic techniques is employed.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the benzyl and difluorophenyl groups, the benzylic protons of the Cbz group, and the methine and methylene protons of the phenylalanine backbone.

  • ¹³C NMR: The carbon NMR spectrum will display distinct resonances for the carbonyl carbons of the carbamate and carboxylic acid, as well as the aromatic and aliphatic carbons. The carbon signals of the difluorophenyl ring will exhibit splitting due to carbon-fluorine coupling.[1]

  • ¹⁹F NMR: Fluorine NMR is a powerful tool for characterizing fluorinated compounds. A ¹⁹F NMR spectrum will confirm the presence and chemical environment of the two fluorine atoms on the phenyl ring.[2]

Mass Spectrometry (MS)

Electrospray ionization mass spectrometry (ESI-MS) can be used to confirm the molecular weight of the compound. The expected molecular ion peak would correspond to [M+H]⁺ or [M-H]⁻. High-resolution mass spectrometry (HRMS) can provide the exact mass, further confirming the elemental composition.[3][4][5]

High-Performance Liquid Chromatography (HPLC)

Reversed-phase HPLC (RP-HPLC) is a standard method for assessing the purity of N-protected amino acids. A C18 column with a mobile phase gradient of water and acetonitrile, often with a trifluoroacetic acid modifier, can effectively separate the product from any impurities.[6][7][8][9]

Analytical_Workflow Compound Synthesized Compound NMR NMR Spectroscopy (¹H, ¹³C, ¹⁹F) Compound->NMR MS Mass Spectrometry (ESI-MS, HRMS) Compound->MS HPLC HPLC Analysis (RP-HPLC) Compound->HPLC Identity Structural Confirmation NMR->Identity MW Molecular Weight Verification MS->MW Purity Purity Assessment HPLC->Purity

Caption: Analytical workflow for the characterization of the target compound.

Applications in Research and Drug Development

The incorporation of fluorinated amino acids like N-benzyloxycarbonyl-2,3-difluoro-D-phenylalanine into peptides is a strategic approach in medicinal chemistry to enhance their therapeutic properties.[10][11]

Peptide and Peptidomimetic Synthesis

N-benzyloxycarbonyl-2,3-difluoro-D-phenylalanine serves as a valuable building block in solid-phase peptide synthesis (SPPS) and solution-phase peptide synthesis. The Cbz protecting group is stable under a variety of reaction conditions and can be readily removed by catalytic hydrogenation. The introduction of the difluorophenylalanine moiety can:

  • Enhance Metabolic Stability: The strong carbon-fluorine bonds can sterically hinder enzymatic degradation of the peptide backbone, leading to a longer in vivo half-life.[10][12]

  • Modulate Bioactivity: The electron-withdrawing nature of the fluorine atoms can alter the pKa of the aromatic ring and influence non-covalent interactions, such as hydrogen bonding and π-π stacking, with biological targets. This can lead to improved binding affinity and selectivity.[12]

  • Induce Favorable Conformations: The steric bulk and electronic properties of the difluorophenyl group can impose conformational constraints on the peptide backbone, favoring specific secondary structures that may be crucial for biological activity.

Drug Discovery

The unique properties conferred by the difluoro-D-phenylalanine residue make it an attractive component in the design of novel therapeutic agents, including enzyme inhibitors and receptor agonists or antagonists.[10] Peptides containing this modified amino acid are being investigated for applications in oncology, metabolic diseases, and infectious diseases.[11]

Safety, Handling, and Storage

As with any chemical reagent, proper safety precautions should be followed when handling N-benzyloxycarbonyl-2,3-difluoro-D-phenylalanine.

Safety and Handling
  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.[13]

  • Ventilation: Handle the compound in a well-ventilated area or a fume hood to avoid inhalation of dust.[13]

  • Contact: Avoid contact with skin and eyes. In case of contact, rinse thoroughly with water.[13]

Storage
  • Temperature: Store the compound in a cool, dry place. For long-term storage, refrigeration at 2-8°C is recommended to maintain stability.[14][15]

  • Light and Moisture: Protect from light and moisture by storing in a tightly sealed, opaque container.[16]

  • Inert Atmosphere: For highly sensitive applications, storage under an inert atmosphere (e.g., argon or nitrogen) can prevent degradation.[16]

References

  • Biorganic & Medicinal Chemistry Letters. (2020). Fluorinated phenylalanines: synthesis and pharmaceutical applications. [Link]

  • Bloem. (n.d.). Unlock Peptide Synthesis Excellence with Fmoc-L-3,5-Difluorophenylalanine. [Link]

  • Biophysics Colab. (2022). Tuning aromatic contributions by site-specific encoding of fluorinated phenylalanine residues in bacterial and mammalian cells. [Link]

  • National Center for Biotechnology Information. (n.d.). Synthesis, uptake mechanism characterization and biological evaluation of 18F labeled fluoroalkyl phenylalanine analogs as potential PET imaging agents. [Link]

  • Bloem. (n.d.). The Role of Fluorinated Amino Acids in Modern Peptide Synthesis. [Link]

  • MDPI. (n.d.). 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. [Link]

  • bioRxiv. (2022). Tuning aromatic contributions by site-specific encoding of fluorinated phenylalanine residues in bacterial and mammalian cells. [Link]

  • National Center for Biotechnology Information. (2023). Tuning phenylalanine fluorination to assess aromatic contributions to protein function and stability in cells. [Link]

  • Royal Society of Chemistry. (2025). Fluorine-containing macrocyclic peptides and peptidomimetics. [Link]

  • Taylor & Francis Online. (n.d.). Utility of fluorinated α-amino acids in development of therapeutic peptides. [Link]

  • University of Washington. (n.d.). HPLC Analysis of Amino Acids Formed by Urey-Miller-Type Experiments. [Link]

  • Capricorn Scientific. (2025). Safety Data Sheet_NEAA-B_Capricorn_EN. [Link]

  • ACS Publications. (2022). Importance of Solvent-Bridged Structures of Fluorinated Diphenylalanines: Synthesis, Detailed NMR Analysis, and Rotational Profiles of Phe(2-F). [Link]

  • ACS Publications. (2025). Positional Fluorination of Fmoc-Phenylalanine Modulates Hydrogel Structure and Antibacterial Activity. [Link]

  • Carl ROTH. (n.d.). Voluntary safety information following the Safety Data Sheet format according to Regulation (EC) No. 1907/2006 (REACH). [Link]

  • Journal of Pharmaceutical and Biomedical Analysis. (n.d.). analysis of amino acids by high performance liquid chromatography. [Link]

  • Der Pharma Chemica. (n.d.). Scholars Research Library. [Link]

  • National Center for Biotechnology Information. (n.d.). Validation of a Reversed-Phase HPLC Method for Quantitative Amino Acid Analysis. [Link]

  • National Center for Biotechnology Information. (2025). US10323042, Example 50 | C17H14F2N4O2. [Link]

  • Google Patents. (n.d.).
  • Yanfen Biotech. (2024). Proper Storage and Handling Guidelines for Peptides. [Link]

  • National Center for Biotechnology Information. (n.d.). Fluorinated Protein and Peptide Materials for Biomedical Applications. [Link]

  • PubMed. (n.d.). The synthesis of N-benzyloxycarbonl-L-prolyl-dehydrophenylalanyl-L-histidyl-L-leucine: a converting-enzyme inhibitor. [Link]

  • Thieme. (n.d.). 7.5 High Resolution NMR Spectroscopy. [Link]

  • ResearchGate. (n.d.). Molecular formulae of the peptides used in this study. The natural.... [Link]

  • ResearchGate. (2022). Fluorinated Protein and Peptide Materials for Biomedical Applications. [Link]

  • ResearchGate. (n.d.). Synthesis of 2. Method A: N-acylation of d- or l-phenylalanine with.... [Link]

  • National Center for Biotechnology Information. (2024). Controlling the incorporation of fluorinated amino acids in human cells and its structural impact. [Link]

  • National Center for Biotechnology Information. (n.d.). CID 131953467 | C24H22F2N4O4. [Link]

  • Quora. (2012). How long can one store amino acids at room temperature?. [Link]

  • National Center for Biotechnology Information. (n.d.). CID 101354659 | C14H17O4. [Link]

  • University of Twente. (n.d.). peptide nmr. [Link]

Sources

Technical Guide: 2,3-Difluoro-D-Phenylalanine Derivatives in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2,3-Difluoro-D-phenylalanine (2,3-F2-D-Phe) represents a high-value "privileged structure" in modern medicinal chemistry. It combines three critical design elements: metabolic blockade via fluorination, proteolytic resistance via the D-configuration, and electronic modulation of the aromatic ring. This guide details the physicochemical rationale, synthetic pathways, and application strategies for integrating this moiety into peptide therapeutics and small-molecule inhibitors.

Section 1: Physicochemical Rationale & Design Logic

The "Fluorine Scan" & Electronic Tuning

In lead optimization, the "fluorine scan" is a systematic approach to modulate potency and metabolic stability. 2,3-F2-D-Phe offers a distinct profile compared to the more common 4-fluoro or pentafluoro analogs.

  • Quadrupole Moment Inversion: The benzene ring has a negative quadrupole moment (electron density above/below the plane). Fluorine is highly electronegative (

    
    ), withdrawing electron density from the 
    
    
    
    -system.
    • Effect: 2,3-substitution depletes electron density at the ortho and meta positions, significantly reducing the

      
      -electron cloud's repulsive character. This facilitates tighter 
      
      
      
      stacking interactions with electron-rich aromatic residues (e.g., Trp, Tyr) in binding pockets.
  • Dipole Vector: The 2,3-difluoro pattern creates a strong, localized dipole moment pointing away from the ring fusion. This can establish novel electrostatic interactions with backbone carbonyls or polar side chains in the target protein.

Metabolic & Proteolytic Stability
  • D-Configuration: Natural proteases recognize L-amino acids. Incorporating the D-isomer renders the peptide bond resistant to enzymatic hydrolysis (e.g., by trypsin or chymotrypsin), extending plasma half-life (

    
    ).
    
  • Oxidative Blockade: The C-F bond (

    
    ) is stronger than the C-H bond (
    
    
    
    ). Substitution at the 2 and 3 positions blocks Phase I metabolic oxidation (hydroxylation) by Cytochrome P450 enzymes, which often target electron-rich aromatic rings.
Physicochemical Properties (Comparative Data)
PropertyL-Phenylalanine (Ref)4-Fluoro-L-Phe2,3-Difluoro-D-Phe Impact on Drug Design
Configuration L (Natural)LD (Non-natural) Protease resistance; induces

-turn capability.
Van der Waals Radius H = 1.20 ÅF = 1.47 ÅF = 1.47 Å Minimal steric penalty; "bio-isostere" of H.
Lipophilicity (

)
0.00+0.14+0.35 (Est.) Increases membrane permeability.

(Hammett)
0.00+0.34+0.68 (Additive) Strong electron withdrawal; lowers

of Ar-H.
Metabolic Liability High (2,3,4-oxidation)Med (2,3-oxidation)Low Blocks ortho/meta metabolic soft spots.

Section 2: Synthetic Methodologies

Strategy: Chemo-Enzymatic Resolution

While asymmetric hydrogenation is possible, the Erlenmeyer-Plöchl Azlactone Synthesis followed by Enzymatic Resolution is the most robust, self-validating protocol for producing high-optical-purity D-amino acids in a research setting.

Workflow Diagram (DOT Visualization)

SynthesisWorkflow Start 2,3-Difluorobenzaldehyde (Starting Material) Step1 Erlenmeyer Condensation (N-Acetylglycine, NaOAc, Ac2O) Start->Step1 Inter1 Azlactone Intermediate Step1->Inter1 Step2 Hydrolysis & Reduction (HI/P or H2/Pd-C) Inter1->Step2 Inter2 N-Acetyl-DL-2,3-Difluoro-Phe Step2->Inter2 Step3 Enzymatic Resolution (Acylase I or D-Amino Acid Oxidase) Inter2->Step3 ProductL L-Isomer (Deacylated) Step3->ProductL Hydrolyzed ProductD N-Acetyl-D-2,3-Difluoro-Phe (Unreacted) Step3->ProductD Remains Protected Final Acid Hydrolysis (HCl) ProductD->Final Target 2,3-Difluoro-D-Phe (>99% ee) Final->Target

Figure 1: Chemo-enzymatic synthesis pathway for high-purity 2,3-difluoro-D-phenylalanine.

Detailed Protocol: Enzymatic Resolution Route

Step 1: Azlactone Formation

  • Combine 2,3-difluorobenzaldehyde (1.0 eq), N-acetylglycine (1.0 eq), and anhydrous sodium acetate (0.8 eq) in acetic anhydride (3.0 eq).

  • Reflux for 2 hours. The mixture will solidify upon cooling.

  • Validation: TLC (Hexane:EtOAc 7:3) should show disappearance of aldehyde.

  • Wash with cold water to remove salts. Recrystallize from ethanol.

Step 2: Reductive Hydrolysis

  • Suspend the azlactone in water/acetone.

  • Perform reduction (e.g.,

    
    , Pd/C, 3 atm) to open the ring and saturate the alkene.
    
  • Result: N-Acetyl-DL-2,3-difluorophenylalanine .

Step 3: Enzymatic Resolution (The Critical Step)

  • Dissolve the N-Acetyl-DL-racemate in water; adjust pH to 7.5 with dilute LiOH or

    
    .
    
  • Add Acylase I (Aspergillus melleus). Incubate at 37°C for 24 hours.

  • Mechanism: Acylase I selectively hydrolyzes the L-isomer amide bond. The D-isomer remains N-acetylated.

  • Separation: Acidify to pH 2. Extract with Ethyl Acetate.

    • Aqueous Phase: Contains free L-2,3-difluoro-Phe.

    • Organic Phase: Contains N-Acetyl-D-2,3-difluoro-Phe .

Step 4: Final Deprotection

  • Reflux the organic phase residue in 6M HCl for 4 hours to remove the acetyl group.

  • Evaporate to dryness. Recrystallize from water/ethanol to obtain 2,3-difluoro-D-phenylalanine hydrochloride .

Section 3: Applications in Peptide Engineering

Helix Stabilization & Conformational Constraint

Incorporating 2,3-F2-D-Phe into a peptide sequence induces specific conformational biases.

  • Reverse Turn Induction: D-amino acids are potent nucleators of

    
    -turns (specifically Type II' turns) when placed in L-peptide sequences. This is critical for mimicking loop regions of proteins (e.g., antibody CDR loops or GPCR ligands).
    
  • Side-Chain Orientation: The 2,3-difluoro substitution restricts the

    
     and 
    
    
    
    rotamers due to electrostatic repulsion between the fluorine atoms and the backbone carbonyl oxygen. This "pre-organizes" the side chain for binding.
Decision Logic: When to use 2,3-F2-D-Phe?

DecisionTree Start Lead Optimization Goal? Proteolysis Is t1/2 too short? Start->Proteolysis Stability Issue Potency Is Potency Low? Start->Potency Binding Issue D_Scan D-Amino Acid Scan Proteolysis->D_Scan F_Scan Fluorine Scan Potency->F_Scan CheckMetab Metabolic Hotspot? D_Scan->CheckMetab CheckPi Target has e-rich Aromatics? F_Scan->CheckPi Select23 Use 2,3-F2-D-Phe Select4F Use 4-F-Phe CheckMetab->Select23 Yes (Ortho/Meta) CheckPi->Select23 Yes (Needs Pi-stacking) CheckPi->Select4F No (Steric only)

Figure 2: Decision logic for incorporating 2,3-difluoro-D-phenylalanine in lead optimization.

Section 4: Case Study & Therapeutic Relevance

Antimicrobial Peptides (AMPs)

In the development of AMPs (e.g., Temporin L analogs), replacing native Phenylalanine with 2,3-difluoro-D-phenylalanine has been shown to:

  • Maintain Amphipathicity: The fluorine atoms increase hydrophobicity without disrupting the overall amphipathic helix required for membrane disruption.

  • Prevent Proteolysis: The D-isomer prevents degradation by bacterial proteases.

  • Reduce Hemolysis: The altered electronics often reduce non-specific binding to mammalian erythrocytes while maintaining affinity for negatively charged bacterial membranes.

GPCR Ligands

For ligands targeting Class B GPCRs (e.g., GLP-1, Glucagon), the N-terminal region is highly susceptible to Dipeptidyl Peptidase-4 (DPP-4). Substitution of position 2 (typically Ala or Ser) with 2,3-F2-D-Phe creates a "steric and electronic shield" that completely abrogates DPP-4 recognition while maintaining receptor activation efficacy.

References

  • Synthesis of Fluorinated Phenylalanines

    • Title: "Fluorinated Phenylalanines: Synthesis and Pharmaceutical Applications"[1][2][3]

    • Source: PMC (NIH)[4]

    • URL:[Link]

  • Metabolic Stability Mechanisms

    • Title: "On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective"
    • Source: PMC (NIH)[4]

    • URL:[Link]

  • Peptide Engineering & Fluorination

    • Title: "Tuning phenylalanine fluorination to assess aromatic contributions to protein function and stability"
    • Source: Nature Communications[4]

    • URL:[Link]

  • Commercial Availability & Properties

    • Title: "2,3-Difluoro-D-phenylalanine Product Page"
    • Source: Chem-Impex[3][5]

  • General Fluorine Effects in Bioactives

    • Title: "Fluorine in Medicinal Chemistry"[2][3][5][6]

    • Source: Journal of Medicinal Chemistry (ACS)
    • URL:[Link]

Sources

The Chiral-Fluorine Synergy: Engineering Fluorinated D-Amino Acids in Peptide Therapeutics

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide addresses the intersection of two powerful modifications in peptide drug discovery: fluorination and D-enantiomer substitution . While peptide therapeutics offer high specificity, they historically suffer from poor membrane permeability and rapid proteolytic degradation. The strategic incorporation of Fluorinated D-Amino Acids (F-DAAs) creates a "super-stabilized" pharmacophore. This synergy exploits the metabolic orthogonality of D-amino acids and the bioisosteric, lipophilic nature of the C-F bond to engineer peptides with enhanced bioavailability, extended half-lives, and unique 19F-NMR traceability.

Part 1: The Physicochemical Rationale

The Convergence of Stability and Bioavailability

The utility of F-DAAs rests on three distinct physicochemical pillars. Understanding these causal relationships is essential for rational design rather than random screening.

  • Metabolic Orthogonality (The D-Effect): Endogenous proteases (e.g., trypsin, chymotrypsin) possess chiral active sites evolved to recognize and cleave L-peptide bonds. Substituting L-residues with D-enantiomers alters the spatial orientation of the side chain, rendering the peptide backbone unrecognizable to the "lock and key" mechanism of these enzymes. This provides the primary defense against systemic clearance.

  • The Fluorine Bioisostere (The F-Effect):

    • Electronic Shielding: The C-F bond is the strongest single bond in organic chemistry (~116 kcal/mol). Replacing C-H with C-F blocks oxidative metabolism (e.g., P450 hydroxylation) at labile sites.

    • Lipophilicity Modulation: Fluorine is highly hydrophobic but small (Van der Waals radius 1.47 Å vs. Hydrogen 1.20 Å). Strategic fluorination increases the partition coefficient (LogP), facilitating passive transport across cell membranes—a critical bottleneck for peptide drugs.

    • Conformational Control: Due to the high electronegativity of fluorine, F-DAAs induce specific electronic dipoles that can lock peptides into bioactive conformations (e.g., the gauche effect in fluorinated prolines), reducing the entropic penalty of binding.

Visualization: The Design Logic

The following diagram illustrates the convergent workflow for engineering F-DAA peptides.

FDAA_Design_Logic Problem Peptide Limitations: Rapid Proteolysis Poor Permeability D_AA D-Enantiomer Strategy: Steric Inversion Problem->D_AA F_Sub Fluorination Strategy: Electronic/Lipophilic Tuning Problem->F_Sub Mech_D Mechanism: Evades Protease Active Sites D_AA->Mech_D Mech_F Mechanism: Blocks P450 Oxidation Increases LogP F_Sub->Mech_F Synergy The Synergy (F-DAA): Dual-Protection Bioactive Conformation Mech_D->Synergy Mech_F->Synergy Result Therapeutic Outcome: Extended Half-life (t1/2) Cytosolic Access 19F-NMR Traceability Synergy->Result

Figure 1: The convergence of chiral inversion and fluorination strategies to overcome standard peptide limitations.

Part 2: Synthetic Methodologies (SPPS)

Synthesizing peptides with Fluorinated D-Amino Acids requires modified Solid Phase Peptide Synthesis (SPPS) protocols. The electron-withdrawing nature of fluorine can reduce the nucleophilicity of the amino group (if close to the alpha-carbon) or alter the reactivity of the activated ester, leading to difficult couplings and potential racemization.

Critical Protocol: Fmoc-SPPS for F-DAAs

Objective: Incorporate a fluorinated D-amino acid (e.g., Fmoc-D-4-F-Phe-OH) into a growing peptide chain without racemization or deletion sequences.

Reagents:

  • Resin: Rink Amide (for C-term amides) or Wang (for C-term acids).

  • Coupling Agents: HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) is preferred over DIC/HOBt due to faster kinetics, which is crucial for sterically or electronically deactivated amino acids.

  • Base: DIPEA (Diisopropylethylamine).[1]

  • Solvent: DMF (Dimethylformamide).

Step-by-Step Workflow:

  • Resin Swelling: Swell resin in DMF for 30 min.

  • Deprotection: Treat with 20% Piperidine in DMF (2 x 10 min) to remove Fmoc.[2] Wash 5x with DMF.

  • Activation (The Critical Step):

    • Dissolve 4.0 eq of Fmoc-D-AA-F (Fluorinated D-amino acid) in minimal DMF.

    • Add 3.9 eq of HATU.

    • Add 8.0 eq of DIPEA immediately before adding to resin.

    • Note: Pre-activation should not exceed 2 minutes to prevent racemization.

  • Coupling: Shake at Room Temperature for 60–120 minutes.

    • Optimization: For highly fluorinated residues (e.g., pentafluoro-D-phenylalanine), double coupling is mandatory.

  • Validation (Kaiser Test):

    • Remove a few beads.[2] Add Ninhydrin reagents.

    • Blue: Incomplete coupling (Free amines present) → Repeat Step 4.

    • Colorless/Yellow: Complete coupling → Proceed.

  • Capping: Acetylate unreacted amines with Acetic Anhydride/Pyridine to prevent deletion sequences.

Visualization: SPPS Workflow

SPPS_Protocol Start Fmoc-Resin Swelling Deprotect Deprotection (20% Piperidine/DMF) Start->Deprotect Wash1 Wash (DMF x5) Deprotect->Wash1 Activate Activation (Critical) Fmoc-D-AA-F + HATU + DIPEA Wash1->Activate Coupling Coupling Reaction (60-120 min) Activate->Coupling Test Kaiser Test Coupling->Test Recouple Double Coupling (Fresh Reagents) Test->Recouple Blue (Fail) Cap Capping (Ac2O/Pyridine) Test->Cap Colorless (Pass) Recouple->Test Next Proceed to Next Cycle Cap->Next

Figure 2: Optimized SPPS cycle for incorporating sterically or electronically demanding fluorinated D-amino acids.

Part 3: Structural Biology & 19F-NMR Screening

One of the most distinct advantages of F-DAAs is their utility as 19F-NMR probes . Since there is zero background fluorine signal in biological systems, these peptides allow for high-sensitivity binding assays in complex media (e.g., serum or cell lysates).

The 19F-NMR Advantage
  • Sensitivity: 19F is 83% as sensitive as 1H.

  • Chemical Shift Anisotropy (CSA): The 19F chemical shift is extremely sensitive to the local environment. Upon binding to a target protein, the change in the local dielectric environment and restriction of motion results in a significant chemical shift perturbation (CSP) and line broadening.

  • Workflow:

    • Synthesize the F-DAA peptide.

    • Record 1D 19F-NMR of the free peptide (Reference).

    • Titrate the target protein.

    • Observe shift (

      
      ) or line broadening (
      
      
      
      relaxation reduction).
Comparative Stability Data

The table below summarizes the stability enhancement observed when transitioning from Native to F-DAA peptides.

Peptide VariantProtease Resistance (t1/2 in Serum)Membrane Permeability (Papp)19F-NMR Signal Utility
Native L-Peptide < 30 minsLowNone
Fluorinated L-Peptide ~ 60 minsMediumHigh (Probe)
Native D-Peptide > 24 hoursLowNone
Fluorinated D-Peptide > 48 hours High High (Probe + Stability)

Table 1: Comparative physicochemical properties of peptide variants. Note the synergistic effect of F-DAA on both stability and permeability.

Part 4: ADME/Tox Considerations

While F-DAAs solve stability issues, they introduce specific ADME/Tox considerations that must be monitored:

  • Metabolite Toxicity: If the peptide is degraded, the release of free fluorinated amino acids (e.g., fluoroacetate precursors) can be toxic. However, aromatic fluorinated amino acids (F-Phe, F-Trp) generally have safer metabolic profiles than aliphatic ones.

  • Immunogenicity: D-amino acids can sometimes trigger immune responses if the peptide aggregates. The fluorination can alter the epitope surface.

  • Self-Validation: Always perform a cytotoxicity assay (MTT or CellTiter-Glo) on HEK293 or HepG2 cells early in the discovery phase to rule out non-specific toxicity caused by the fluorinated moiety.

References

  • Wang, J., et al. (2014). Fluorine in Pharmaceutical Industry: Fluorine-Containing Drugs Introduced to the Market in the Last Decade (2001–2011). Chemical Reviews. [Link]

  • Pomerantz, W. C., et al. (2017). 19F NMR as a Tool for Fragment-Based Drug Discovery.[3][4][5][6] RSC Chemical Biology.[5] [Link]

  • Muttenthaler, M., et al. (2021). Trends in peptide drug discovery.[7] Nature Reviews Drug Discovery. [Link]

  • Isidro-Llobet, A., et al. (2009). Amino Acid-Protecting Groups.[1][2][8][9] Chemical Reviews. [Link]

  • LifeTein. (2024). Should My Peptides Have D-Amino Acids? LifeTein Technical Articles. [Link]

Sources

Custom Synthesis of Cbz-2,3-Difluoro-D-Phenylalanine: A Chemo-Enzymatic Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Rationale

The incorporation of 2,3-difluoro-D-phenylalanine into peptide backbones is a high-value strategy in medicinal chemistry.[1] The specific 2,3-difluoro substitution pattern offers unique orthogonal conformational restrictions compared to the more common 4-fluoro analogs, while the D-configuration confers resistance to proteolytic degradation.

This guide details a robust, scalable chemo-enzymatic synthesis route. While asymmetric hydrogenation (e.g., Rh-DuPhos) is a viable alternative, it often requires expensive chiral ligands and strict oxygen-free handling. The pathway selected here—Erlenmeyer-Plöchl condensation followed by Enzymatic Kinetic Resolution —is the industry "workhorse" for custom synthesis. It is cost-effective, highly reproducible, and self-validating, as the enzymatic step provides a definitive chiral checkpoint.

Strategic Retrosynthesis

The synthesis disconnects the target into three distinct phases: Carbon Skeleton Assembly, Chiral Resolution, and N-Protection.

Retrosynthesis Target Cbz-2,3-Difluoro-D-Phe-OH Intermediate1 2,3-Difluoro-D-Phe-OH (Free Amino Acid) Target->Intermediate1 Cbz Protection (Schotten-Baumann) Intermediate2 N-Acetyl-2,3-Difluoro-D-Phe (Resolved Intermediate) Intermediate1->Intermediate2 Acid Hydrolysis Racemate rac-N-Acetyl-2,3-Difluoro-Phe Intermediate2->Racemate Enzymatic Resolution (Acylase I) Azlactone Azlactone Intermediate Racemate->Azlactone Reductive Hydrolysis Start 2,3-Difluorobenzaldehyde + N-Acetylglycine Azlactone->Start Erlenmeyer-Plöchl Condensation

Figure 1: Retrosynthetic analysis showing the disconnection from the target Cbz-protected amino acid back to commercially available aldehyde.

Phase 1: Construction of the Carbon Skeleton

Objective: Synthesize racemic N-acetyl-2,3-difluorophenylalanine. Mechanism: Erlenmeyer-Plöchl Azlactone Synthesis.

Protocol 1.1: Azlactone Formation
  • Reagents: Charge a reactor with 2,3-difluorobenzaldehyde (1.0 eq), N-acetylglycine (1.0 eq), and anhydrous sodium acetate (0.6 eq) in acetic anhydride (3.0 eq).

  • Reaction: Heat the mixture to 110°C for 2-4 hours. The solution will turn homogenous and then precipitate the azlactone upon cooling.

  • Workup: Cool to 0°C. Add cold water/ethanol (1:1) to fully precipitate the product. Filter the yellow crystalline solid.

  • Critical Checkpoint: Verify formation via 1H NMR. The disappearance of the aldehyde proton (~10 ppm) and appearance of the olefinic proton (~7.2 ppm) confirms the condensation.

Protocol 1.2: Ring Opening & Reduction
  • Hydrolysis: Suspend the azlactone in acetone/water (1:1) and reflux for 4 hours to open the ring, yielding the dehydro-amino acid.

  • Reduction: Perform catalytic hydrogenation (H2, 50 psi) using 10% Pd/C in methanol.

    • Note: High pressure is rarely needed; standard Parr shaker conditions suffice.

  • Result: This yields racemic N-acetyl-2,3-difluorophenylalanine .

Phase 2: Enzymatic Kinetic Resolution (The Core Technology)

Objective: Isolate the D-enantiomer with >99% ee. Enzyme: Acylase I from Aspergillus melleus.[2] Logic: The enzyme is L-selective.[3] It hydrolyzes the L-N-acetyl group to the free L-amino acid. The D-N-acetyl derivative remains unreacted , allowing for separation based on solubility/acidity differences.

EnzymaticResolution Input Racemic N-Ac-2,3-F2-Phe Enzyme Acylase I (Aspergillus melleus) pH 7.5, 37°C Input->Enzyme L_Path L-Isomer (Hydrolyzed) Enzyme->L_Path Hydrolysis D_Path D-Isomer (Unreacted N-Acetyl) Enzyme->D_Path No Reaction Sep Acidification (pH 1.5) & Extraction L_Path->Sep D_Path->Sep Aqueous Aqueous Phase: L-2,3-F2-Phe (Discard or recycle) Sep->Aqueous Organic Organic Phase: N-Ac-D-2,3-F2-Phe Sep->Organic

Figure 2: Kinetic resolution workflow. The enzyme selectively processes the L-isomer, leaving the desired D-precursor intact for extraction.

Protocol 2.1: The Resolution
  • Setup: Dissolve the racemic N-acetyl substrate (0.1 M) in distilled water. Adjust pH to 7.5 using dilute LiOH or NH4OH.

    • Expert Tip: Avoid NaOH if possible; Lithium or Ammonium salts often have better solubility profiles for fluorinated aromatics.

  • Initiation: Add Acylase I (Aspergillus melleus) (approx. 10-20 units/mmol substrate). Incubate at 37°C with gentle stirring.

  • Monitoring (Self-Validating System): Monitor the reaction via HPLC or Ninhydrin stain. The appearance of free amine indicates L-hydrolysis. Stop when conversion reaches 50% (theoretical maximum).

  • Separation:

    • Acidify the mixture to pH 1.5 with HCl.

    • Extraction: Extract with Ethyl Acetate (EtOAc).[4]

    • The Partition: The free L-amino acid (zwitterion) stays in the water. The N-acetyl-D-amino acid extracts into the EtOAc.

  • D-Isomer Recovery: Dry the EtOAc layer (MgSO4) and concentrate to yield crude N-acetyl-D-2,3-difluorophenylalanine.

Protocol 2.2: Deacetylation
  • Reflux the N-acetyl-D-intermediate in 2M HCl for 2-3 hours.

  • Concentrate in vacuo.[5]

  • Neutralization: Redissolve in minimal water and neutralize with Et3N or propylene oxide to precipitate the free D-2,3-difluorophenylalanine .

Phase 3: Cbz Protection (Schotten-Baumann)

Objective: Install the Carbobenzyloxy (Z) group without racemization.

Protocol 3.1: Protection
  • Conditions: Dissolve D-2,3-difluorophenylalanine (1.0 eq) in 1M Na2CO3 (2.5 eq). Cool to 0°C.[5]

  • Addition: Add Benzyl chloroformate (Cbz-Cl) (1.1 eq) dropwise over 30 minutes. Vigorous stirring is essential as the reaction is biphasic.

  • Completion: Allow to warm to room temperature (RT) and stir for 3 hours.

  • Workup:

    • Wash the basic solution with Diethyl Ether (removes excess Cbz-Cl).[4]

    • Acidify the aqueous layer carefully to pH 2 with 6N HCl (precipitates the product).

    • Extract with EtOAc, dry, and concentrate.[4][5]

  • Purification: Recrystallize from EtOAc/Hexanes to yield the final pure product.

Analytical Data & Quality Control

For a custom synthesis project, the following specifications are mandatory for release.

TestMethodAcceptance Criteria
Appearance VisualWhite to off-white powder
Purity HPLC (C18, Gradient ACN/H2O)≥ 98.0%
Chiral Purity Chiral HPLC (Crownpak or Chiralpak)≥ 99.0% ee (D-isomer)
Identity 1H NMR (DMSO-d6)Consistent with structure
Fluorine ID 19F NMRTwo distinct signals (coupling observed)
Specific Rotation Polarimetry [α]DNegative (typically) in MeOH (verify vs lit)
Mass Spec LC-MS (ESI)[M+H]+ or [M-H]- consistent with MW 335.3
Technical Insight on 19F NMR

Fluorine NMR is the most powerful tool for this synthesis. The 2,3-difluoro substitution pattern will show a distinct coupling pattern (second-order effects possible) that differentiates it immediately from 2,4- or 3,4- isomers, ensuring no regio-isomer contamination occurred during the aldehyde sourcing.

Safety & Handling

  • 2,3-Difluorobenzaldehyde: Irritant. Use in a fume hood.

  • Acylase I: Generally safe, but can cause sensitization by inhalation. Handle powder with a mask.

  • Cbz-Cl: Lachrymator and corrosive. Reacts with water to form HCl. Strictly handle in a hood.

  • Product: Treat as a bioactive intermediate. Standard PPE (gloves, goggles, lab coat).

References

  • BenchChem. (2025).[4][6] The Genesis of Controlled Peptide Synthesis: A Technical Guide to the Cbz Protecting Group. Link

  • Sigma-Aldrich. (n.d.). Acylase I from Aspergillus melleus - Product Specification. Link

  • SynBlock. (n.d.). 2,3-Difluoro-D-phenylalanine (CAS 266360-59-2) Technical Data. Link

  • National Institutes of Health (NIH). (2021). Enzymatic synthesis of fluorinated compounds. PMC8504789. Link

  • Master Organic Chemistry. (2018). Protecting Groups for Amines: Carbamates (Cbz/Boc). Link

Sources

A Technical Guide to the Electronic Properties of 2,3-Difluoro Substitution on a Phenyl Ring

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The strategic incorporation of fluorine into molecular scaffolds is a cornerstone of modern medicinal chemistry and materials science. Among the various fluorination patterns, vicinal 2,3-difluoro substitution on a phenyl ring presents a unique and powerful toolset for modulating electronic and conformational properties. This guide provides an in-depth analysis of the nuanced electronic effects stemming from this substitution pattern. We will explore the interplay of potent inductive effects and modest resonance effects, their quantitative impact on acidity and basicity (pKa), and their profound influence on molecular conformation. By understanding the underlying principles, researchers can harness the 2,3-difluorophenyl motif to optimize drug candidates and design advanced materials with tailored properties.

Introduction: The Strategic Value of Vicinal Difluorination

Fluorine's unique properties—high electronegativity, small van der Waals radius, and the ability to form strong C-F bonds—make it a "superstar" substituent in drug design.[1] Strategic fluorination can enhance metabolic stability, improve binding affinity, and fine-tune physicochemical properties like lipophilicity and pKa.[1] While single fluorine atoms or trifluoromethyl groups are common, polysubstituted patterns offer more refined control.

The 2,3-difluorophenyl group is particularly noteworthy. The adjacent ortho and meta fluorine atoms create a distinct electronic and steric environment that differs significantly from other difluoro-isomers (e.g., 2,4- or 3,5-). This unique arrangement allows chemists to exert precise control over a molecule's behavior, influencing everything from its shape to its reactivity. This guide will deconstruct the electronic consequences of this substitution, providing a framework for its rational application.

The Dueling Nature of Fluorine's Electronic Effects

To understand the 2,3-difluoro pattern, one must first appreciate the dual electronic nature of a single fluorine substituent on an aromatic ring.

  • Inductive Effect (-I): Fluorine is the most electronegative element. Through the sigma (σ) bond framework, it strongly withdraws electron density from the phenyl ring. This is a distance-dependent effect, strongest at the carbon of attachment (ipso-carbon) and diminishing with distance.

  • Resonance Effect (+M/+R): Fluorine's lone pair electrons can be donated into the aromatic pi (π) system. This resonance donation increases electron density, primarily at the ortho and para positions.[2]

For a single fluorine atom, the inductive withdrawal (-I) is generally stronger than the resonance donation (+M), leading to a net deactivation of the ring towards electrophilic aromatic substitution.[3] However, the +M effect can still direct incoming electrophiles to the para position.[2]

The 2,3-Difluoro Pattern: A Synergy of Effects

When two fluorine atoms are placed in the 2 and 3 positions, their individual electronic effects combine to create a unique local environment.

Amplified Inductive Withdrawal

The primary electronic feature of the 2,3-difluorophenyl group is its powerful electron-withdrawing nature. The vector sum of the two C-F bond dipoles results in a significant withdrawal of electron density from the aromatic ring system. This makes the ring electron-deficient, which has several key consequences:

  • Reduced Basicity: For an attached amino group, such as in 2,3-difluoroaniline, the strong inductive withdrawal by both fluorines significantly reduces the electron density on the nitrogen atom.[4] This makes the lone pair less available for protonation, drastically lowering the pKa (increasing the acidity of the conjugate acid) compared to aniline. The predicted pKa of 2,3-difluoroaniline's conjugate acid is approximately 2.19, substantially lower than aniline's pKa of 4.6.[4]

  • Increased Acidity: For an attached acidic group, like in 2,3-difluorobenzoic acid, the electron withdrawal stabilizes the resulting carboxylate anion after deprotonation. This delocalization of the negative charge makes the parent acid more willing to donate its proton, thus lowering its pKa and making it a stronger acid than benzoic acid.[5][6]

Modulated Resonance and Aromatic System

While the inductive effect dominates, the resonance effects of the two fluorine atoms are also important. The ortho-fluorine donates electron density primarily to the 1- and 3-positions, while the meta-fluorine donates to the 2- and 4-positions. This complex interplay alters the electron distribution across the ring.

A key consequence is the modification of the ring's quadrupole moment . While benzene has a negative quadrupole moment (electron-rich π face), highly fluorinated benzenes can have a positive quadrupole moment, making their faces electron-poor.[7] The 2,3-difluoro pattern creates a polarized ring, influencing non-covalent interactions like π-stacking, which are critical for drug-receptor binding.

Quantitative Analysis of Electronic Properties

The electronic influence of a substituent can be quantified using Hammett constants (σ), which describe the electron-donating or electron-withdrawing ability of a substituent.[8]

Substituent/GroupHammett Constant (σp)Hammett Constant (σm)Notes
-H0.000.00Reference
-F+0.06+0.34Strong inductive (-I), weak resonance (+M) effect.[9]
-CF₃+0.54+0.43Very strong inductive (-I) effect.[10]
2,3-Difluorophenyl (See Note)(See Note)The combined effect is strongly electron-withdrawing. Specific Hammett constants for the entire group are context-dependent but can be inferred from pKa data.
(Note: Hammett constants are typically defined for single substituents. The effect of the 2,3-difluorophenyl group on a reaction center is a combination of the individual ortho and meta fluorine effects, which are not simply additive and are often evaluated through direct pKa measurements.)
Table 2: Impact of Fluorination on the pKa of Anilines and Benzoic Acids
CompoundpKaChange vs. UnsubstitutedPrimary Electronic Rationale
Aniline4.60---Reference
2-Fluoroaniline3.20-1.40Strong -I effect from ortho-F reduces nitrogen basicity.
3-Fluoroaniline3.50-1.10Strong -I effect from meta-F reduces nitrogen basicity.
2,3-Difluoroaniline ~2.19 (Predicted)[4]~ -2.41Additive and powerful -I effect from two F atoms drastically reduces basicity.[4]
Benzoic Acid4.20---Reference
2-Fluorobenzoic Acid3.27-0.93-I effect stabilizes the carboxylate anion.
3-Fluorobenzoic Acid3.87-0.33-I effect stabilizes the carboxylate anion.[5]
2,3-Difluorobenzoic Acid < 3.27> -0.93The combined -I effects are expected to make it a stronger acid than 2-fluorobenzoic acid.
(Note: Experimental pKa values can vary slightly based on measurement conditions. The values presented are representative.)

Conformational Control: The "Ortho-Fluoro" Effect

Beyond purely electronic effects, the 2,3-difluoro pattern is a powerful tool for conformational control. The fluorine at the 2-position (ortho) can exert a profound steric and electronic influence on adjacent substituents.

Studies on 2'-fluoro-substituted acetophenone derivatives have shown they exist almost exclusively in an s-trans conformation.[11][12] This is attributed to the strong electrostatic repulsion between the electronegative fluorine and the carbonyl oxygen in the s-cis conformer, which destabilizes it.[12] This principle is widely applicable and can be used in drug design to lock a molecule into a specific, biologically active conformation, potentially increasing binding affinity and reducing off-target effects.

Caption: The ortho-fluoro group induces a strong preference for the s-trans conformer.

Applications in Drug Discovery

The unique combination of electronic and conformational effects makes the 2,3-difluorophenyl motif a valuable building block in medicinal chemistry.[4][13]

  • Metabolic Stability: The strong C-F bond can block sites of metabolic oxidation, increasing a drug's half-life.[3]

  • Bioavailability: The electronic effects can improve membrane permeability and overall bioavailability.[4]

  • Binding Affinity: By locking the conformation and altering the ring's electronic character for optimal interactions (e.g., π-stacking, hydrogen bonding), this group can significantly enhance binding to a biological target.

The compound 2,3-difluoroaniline is a key intermediate in the synthesis of various active pharmaceutical ingredients, including antidiabetic, antiviral, and anti-inflammatory agents.[4]

Experimental & Computational Workflow

Evaluating the impact of 2,3-difluoro substitution requires a combination of experimental and computational methods.

Workflow A Hypothesis: 2,3-DF substitution will improve property X B Organic Synthesis A->B F Computational Modeling (DFT Calculations) A->F C pKa Determination (Potentiometric Titration) B->C D LogP/Solubility Measurement B->D E Conformational Analysis (NMR, X-ray) B->E G Biological Assay (e.g., IC50, Ki) B->G H Data Analysis & Structure-Activity Relationship (SAR) C->H D->H E->H F->H G->H

Caption: Integrated workflow for assessing the impact of 2,3-difluoro substitution.

Protocol: pKa Determination via Potentiometric Titration
  • Preparation: Accurately weigh ~1-5 mg of the 2,3-difluoro-substituted compound (e.g., 2,3-difluoroaniline). Dissolve in a suitable solvent system (e.g., 50:50 water:methanol) to ensure solubility.

  • Apparatus: Use a calibrated pH meter with a combination glass electrode and a micro-burette containing a standardized titrant (e.g., 0.01 M HCl for a base, 0.01 M NaOH for an acid).

  • Titration: Place the electrode in the sample solution and begin adding the titrant in small, precise increments. Record the pH after each addition, ensuring the reading stabilizes.

  • Data Analysis: Plot the pH (y-axis) versus the volume of titrant added (x-axis). The pKa is the pH at the half-equivalence point (the point where half of the compound has been neutralized). This corresponds to the midpoint of the steepest part of the titration curve.

  • Validation: Repeat the measurement at least three times to ensure reproducibility. The results provide a direct, quantitative measure of the electronic effect of the 2,3-difluoro substitution on the acidity/basicity of the molecule.

Conclusion

The 2,3-difluoro substitution pattern on a phenyl ring is far more than a simple addition of two fluorine atoms. It is a sophisticated design element that imparts a powerful electron-withdrawing inductive effect, modulates the aromatic system's electrostatics, and provides critical conformational control. For drug developers and materials scientists, a thorough understanding of these principles enables the rational design of molecules with enhanced stability, optimized biological activity, and precisely tuned physical properties. The 2,3-difluorophenyl group should be considered a key tool in the molecular engineer's arsenal for addressing complex design challenges.

References

  • Kim, H., et al. (2021). Conformational Preference of 2′-Fluoro-Substituted Acetophenone Derivatives Revealed by Through-Space 1H–19F and 13C–19F Spin–Spin Couplings. ACS Publications. Retrieved from [Link]

  • Saeed, S., et al. (2023). N-(2,3-Difluorophenyl)-2-fluorobenzamide. MDPI. Retrieved from [Link]

  • Glover, C. J., et al. (n.d.). Fluorine Labeling of ortho-Phenylenes to Facilitate Conformational Analysis. ResearchGate. Retrieved from [Link]

  • Kim, H., et al. (2021). Conformational Preference of 2′-Fluoro-Substituted Acetophenone Derivatives Revealed by Through-Space 1H–19F and 13C–19F Spin–Spin Couplings. The Journal of Organic Chemistry. Retrieved from [Link]

  • Wikipedia. (n.d.). 1,2-Difluorobenzene. Retrieved from [Link]

  • NIST. (n.d.). Experimental data for C6H4F2 (orthodifluorobenzene). Retrieved from [Link]

  • Stenutz. (n.d.). 1,2-difluorobenzene. Retrieved from [Link]

  • JMU Scholarly Commons. (n.d.). The synthesis of 1,3-Difluoro-2-methyl-4-phenylbenzene from a one-pot reaction of Difluorocarbene and 1-Phenyl. Retrieved from [Link]

  • ResearchGate. (n.d.). Plots of electrostatic potential of fluorobenzene, chlorobenzene,.... Retrieved from [Link]

  • Wikipedia. (n.d.). Hammett equation. Retrieved from [Link]

  • Hansch, C., Leo, A., & Taft, R. W. (1991). A Survey of Hammett Substituent Constants and Resonance and Field Parameters. Chemical Reviews.
  • ResearchGate. (n.d.). Hammett constants σ for fluoro-substituents. Retrieved from [Link]

  • Hollingsworth, C. A., Seybold, P. G., & Hadad, C. M. (2002). Substituent effects on the electronic structure and pKa of benzoic acid. ResearchGate. Retrieved from [Link]

  • Dong, H., et al. (2009). The effects of chemical substitution and polymerization on the pKa values of sulfonic acids. PubMed. Retrieved from [Link]

  • Wikipedia. (n.d.). Electrophilic aromatic directing groups. Retrieved from [Link]

Sources

Cbz-D-Phe(2,3-F2)-OH synonyms and nomenclature

Author: BenchChem Technical Support Team. Date: February 2026

Synonyms, Nomenclature, and Application in Medicinal Chemistry

Part 1: Executive Summary

Cbz-D-Phe(2,3-F2)-OH (N-Benzyloxycarbonyl-2,3-difluoro-D-phenylalanine) is a specialized non-canonical amino acid building block used primarily in the synthesis of protease-resistant peptides and peptidomimetics.

This molecule combines three critical structural features for drug discovery:

  • The Cbz (Z) Group: An acid-stable, carbamate-based protecting group that allows for orthogonal synthetic strategies relative to Boc (acid-labile) and Fmoc (base-labile) chemistries.

  • The D-Configuration: Provides resistance to endogenous proteolytic enzymes (e.g., chymotrypsin), significantly extending the in vivo half-life of therapeutic peptides.

  • The 2,3-Difluoro Substitution: Modulates the electronic density of the phenyl ring, altering

    
    -
    
    
    
    stacking interactions and increasing lipophilicity without imposing significant steric bulk compared to chloro- or bromo- substitutions.

Part 2: Nomenclature & Chemical Identity[1]

Precise nomenclature is vital for procurement and database registration. The following table consolidates the accepted synonyms and identifiers for this compound.

Identity Matrix
Category Identifier / Value
Common Name Cbz-D-Phe(2,3-F2)-OH
Systematic IUPAC Name (2R)-2-(benzyloxycarbonylamino)-3-(2,3-difluorophenyl)propanoic acid
Alternative Chemical Name N-[(Benzyloxy)carbonyl]-2,3-difluoro-D-phenylalanine
Abbreviated Code Z-D-Phe(2,3-F2)-OH
CAS Number 1270295-87-8 (Commercial Reference)
Molecular Formula

Molecular Weight 335.30 g/mol
Chirality D-Isomer (R-configuration at

-carbon)
Structural Decomposition & SMILES

SMILES String: OC(=O)c(F)ccc1)NC(=O)OCc2ccccc2

Nomenclature Breakdown:

  • Cbz / Z: Derived from Carbobenzoxy (older term) or Benzyloxycarbonyl.[1] Both "Cbz" and "Z" are interchangeable in peptide chemistry.

  • (2,3-F2): Indicates fluorine substitution at the ortho (2) and meta (3) positions of the phenylalanine phenyl ring.

  • -OH: Explicitly denotes the free carboxylic acid at the C-terminus, distinguishing it from activated esters (e.g., -OSu) or amides (-NH2).

Part 3: Physicochemical Implications (Expertise & Logic)[5]

The "Fluorine Effect" in Drug Design

Substituting hydrogen with fluorine in the phenylalanine side chain is not merely a cosmetic change; it fundamentally alters the pharmacokinetics of the final peptide.

  • Electronic Modulation: The high electronegativity of the two fluorine atoms at the 2 and 3 positions pulls electron density away from the aromatic ring. This reduces the electron-rich nature of the phenyl ring, strengthening interactions with electron-rich receptor pockets (via quadrupole interactions).

  • Lipophilicity: The C-F bond is more lipophilic than the C-H bond. Incorporating 2,3-F2 increases the

    
     of the peptide, potentially improving membrane permeability and blood-brain barrier (BBB) penetration.
    
  • Metabolic Stability: The C-F bond strength (approx. 116 kcal/mol) renders the ring resistant to oxidative metabolism (e.g., by Cytochrome P450s) that typically attacks aromatic rings.

Orthogonal Protection Strategy

The Cbz group is cleaved by catalytic hydrogenolysis (


, Pd/C) or strong acids (HBr/AcOH), but it is stable  to:
  • TFA: Conditions used to remove Boc groups.[1][2]

  • Piperidine: Conditions used to remove Fmoc groups.

Strategic Use Case: This makes Cbz-D-Phe(2,3-F2)-OH ideal for "Solution Phase" fragment synthesis where the researcher needs to build a segment of a peptide without disturbing acid- or base-sensitive side chains on other residues.

Part 4: Experimental Methodologies

Protocol A: Quality Control via Chiral HPLC

Objective: To verify the enantiomeric purity (ee%) of the D-isomer, ensuring no racemization occurred during storage or synthesis.

Reagents:

  • Mobile Phase: Hexane / Isopropanol (containing 0.1% TFA).

  • Column: Chiralpak AD-H or OD-H (Amylose-based stationary phases are preferred for aromatic amino acids).

Step-by-Step Procedure:

  • Sample Prep: Dissolve 1 mg of Cbz-D-Phe(2,3-F2)-OH in 1 mL of Isopropanol (HPLC grade). Vortex until clear.

  • Conditioning: Equilibrate the column with 90:10 (Hexane:IPA) at 1.0 mL/min for 30 minutes.

  • Injection: Inject 10

    
    L of the sample.
    
  • Detection: Monitor UV absorbance at 254 nm (aromatic absorption).

  • Analysis: The D-isomer typically elutes after the L-isomer on AD-H columns (verify with a racemic standard). Target purity: >98% ee.

Protocol B: Cbz Deprotection (Hydrogenolysis)

Objective: To remove the Cbz group to generate the free amine (


-D-Phe(2,3-F2)-OH) for subsequent coupling.

Mechanism: Catalytic reduction cleaves the benzyl ester, releasing toluene and carbamic acid (which spontaneously decarboxylates).

Step-by-Step Procedure:

  • Setup: In a round-bottom flask, dissolve 1.0 mmol of Cbz-D-Phe(2,3-F2)-OH in 10 mL of Methanol (MeOH).

  • Catalyst Addition: Carefully add 10% Pd/C (10 wt% loading relative to substrate) under an inert atmosphere (Nitrogen or Argon). Caution: Dry Pd/C is pyrophoric.

  • Hydrogenation: Purge the flask with

    
     gas (balloon pressure is sufficient). Stir vigorously at Room Temperature (RT) for 2–4 hours.
    
  • Monitoring: Check reaction progress via TLC (System: CHCl3/MeOH/AcOH 90:8:2). The starting material (UV active, high Rf) should disappear; the free amino acid (ninhydrin active, low Rf) should appear.

  • Workup: Filter the mixture through a Celite pad to remove the Pd/C catalyst. Rinse the pad with MeOH.

  • Isolation: Concentrate the filtrate in vacuo to yield the free amino acid as a white solid.

Part 5: Visualization & Logic Flow

Workflow: Strategic Selection of Fluorinated Amino Acids

The following diagram illustrates the decision process for selecting Cbz-D-Phe(2,3-F2)-OH over other variants in a drug discovery campaign.

DrugDesignLogic Start Peptide Drug Candidate Optimization Stability Is Metabolic Stability a Limiting Factor? Start->Stability Stereo Switch to D-Enantiomer (Resists Proteolysis) Stability->Stereo Yes Potency Is Receptor Binding Too Weak? Stability->Potency No Stereo->Potency Electronic Modify Phenyl Ring Electronics (Fluorination) Potency->Electronic Yes Positions Select Substitution Pattern Electronic->Positions Para 4-Fluoro (Minimal Steric Change) Positions->Para OrthoMeta 2,3-Difluoro (Altered Dipole & Shape) Positions->OrthoMeta Maximize Lipophilicity & Pi-Stacking Synthesis Select Protection Strategy OrthoMeta->Synthesis Protect Use Cbz (Z) Group (Orthogonal to Boc/Fmoc) Synthesis->Protect Solution Phase Fragment Synthesis Final Target Molecule: Cbz-D-Phe(2,3-F2)-OH Protect->Final

Caption: Decision logic for incorporating Cbz-D-Phe(2,3-F2)-OH into peptide drug candidates to solve stability and potency issues.

Synthesis Workflow: Cbz-Deprotection & Coupling

This diagram outlines the standard operational procedure for utilizing this building block.

SynthesisWorkflow Raw Raw Material: Cbz-D-Phe(2,3-F2)-OH QC QC: Chiral HPLC (Check ee%) Raw->QC Deprotect Hydrogenolysis (H2, Pd/C, MeOH) QC->Deprotect Pass Intermediate Free Amine: H-D-Phe(2,3-F2)-OH Deprotect->Intermediate - Toluene, - CO2 Coupling Peptide Coupling (EDC/HOBt or HATU) Intermediate->Coupling + Carboxyl Component Product Elongated Peptide Chain Coupling->Product

Caption: Operational workflow from raw material verification to peptide elongation.

Part 6: References

  • Isidro-Llobet, A., et al. (2009). Amino Acid-Protecting Groups. Chemical Reviews. A comprehensive guide on the stability and removal conditions of Cbz and other protecting groups.

  • Qiu, W., et al. (2015). Fluorinated amino acids: Synthesis and pharmaceutical applications. Current Organic Synthesis. Details the metabolic advantages of fluorinated phenylalanines.

  • Sigma-Aldrich / Merck. Cbz-D-Phenylalanine Product Page. Used as a baseline for general Cbz-D-Phe physicochemical properties and handling safety.

  • ChemSigma. Cbz-2,3-Difluoro-D-Phenylalanine Product Data. Commercial reference for CAS 1270295-87-8.[3]

  • BenchChem. Cbz Deprotection via Hydrogenolysis. Technical support guide for troubleshooting catalytic hydrogenation of Cbz groups.

Sources

Methodological & Application

Protocol for Cbz Deprotection of 2,3-Difluoro-D-Phenylalanine

[1]

Part 1: Strategic Analysis & Chemical Logic

The Challenge: Fluorine Stability & Chiral Integrity

The deprotection of


-Cbz-2,3-difluoro-D-phenylalanine2,3-difluoro motif
  • Hydrodefluorination: Although aryl fluorides are generally more stable than chlorides or bromides under hydrogenation conditions, the electron-deficient nature of the 2,3-difluoro ring renders the C-F bond susceptible to oxidative addition by Palladium (Pd) at elevated pressures or temperatures, potentially leading to trace defluorinated impurities (e.g., monofluoro-phenylalanine).

  • Racemization: The D-configuration (unnatural enantiomer) is the high-value target. While hydrogenolysis is chemically neutral, subsequent workup steps (especially if basic) can trigger proton abstraction at the

    
    -carbon, leading to racemization.
    
Methodological Selection

To address these risks, this guide provides two validated protocols.

  • Method A: Mild Catalytic Hydrogenolysis (Primary Recommendation)

    • Mechanism:[1][2][3][4][5][6] Pd-catalyzed cleavage of the benzylic C-O bond.[7]

    • Logic: Uses atmospheric pressure and controlled temperature to kinetically favor Cbz cleavage over C-F activation.

    • Pros: Cleanest profile, quantitative yield, no harsh acids.

    • Cons: Requires hydrogen gas handling; catalyst pyrophoricity.[8]

  • Method B: Acidolytic Cleavage (Secondary Recommendation)

    • Mechanism:[1][2][3][4][5][6]

      
      -like fragmentation using HBr in Acetic Acid.
      
    • Logic: Completely avoids metal catalysts, eliminating any risk of defluorination.

    • Pros: Robust, scalable, no special equipment needed.

    • Cons: Corrosive reagents; generates benzyl bromide byproduct which is a lachrymator and alkylating agent.

Part 2: Experimental Protocols

Method A: Mild Catalytic Hydrogenolysis (Gold Standard)

Objective: Removal of Cbz group with >99% retention of fluorine atoms and >99.5% ee.

1. Reagents & Equipment
  • Substrate:

    
    -Cbz-2,3-difluoro-D-phenylalanine (1.0 equiv).
    
  • Catalyst: 10% Pd/C (Type 39 or equivalent, 50% water wet). Note: Wet catalyst is safer and reduces ignition risk.

  • Solvent: Methanol (HPLC grade) or Ethanol.

  • Additive: 1.0 M HCl (aq) (1.05 equiv). Crucial: Converts the free amine to the HCl salt immediately, preventing catalyst poisoning by the free amine and ensuring product solubility.

  • Gas: Hydrogen (

    
    ) balloon or chemically generated hydrogen.
    
2. Step-by-Step Procedure
  • Preparation:

    • In a round-bottom flask, dissolve 1.0 g (approx. 3 mmol) of

      
      -Cbz-2,3-difluoro-D-phenylalanine in 15 mL Methanol .
      
    • Add 3.1 mL of 1.0 M HCl (1.05 equiv).

    • Checkpoint: Ensure the solution is clear. The starting material is soluble in alcohols.

  • Inerting:

    • Evacuate the flask and backfill with Nitrogen (

      
      ) three times to remove oxygen.
      
  • Catalyst Addition:

    • Carefully add 10 wt% (100 mg) of the 10% Pd/C (wet) catalyst under a gentle stream of nitrogen.

    • Safety: Do not add dry catalyst to flammable solvents in the presence of air.

  • Hydrogenation:

    • Evacuate the flask and backfill with Hydrogen (

      
      ) three times.
      
    • Equip the flask with a hydrogen-filled balloon (approx. 1 atm).[8]

    • Stir vigorously at Room Temperature (20–25 °C) .

    • Time: Reaction is typically complete in 2–4 hours.

  • Monitoring (Self-Validation):

    • TLC: Mobile phase 4:1:1 n-Butanol/Acetic Acid/Water. Stain with Ninhydrin.

    • Success Criteria: Disappearance of UV-active starting material (

      
      ) and appearance of a Ninhydrin-positive (purple/red) spot at lower 
      
      
      .
  • Workup:

    • Flush the system with Nitrogen.[9]

    • Filter the reaction mixture through a pad of Celite to remove the catalyst.[8] Wash the pad with 10 mL Methanol.

    • Critical Step: Handle the filter cake wet; dry Pd/C is pyrophoric.

    • Concentrate the filtrate under reduced pressure (Rotavap) at <40 °C to yield the white solid.

  • Isolation:

    • Triturate the solid with Diethyl Ether (

      
      ) to remove any organic impurities (e.g., toluene byproducts).
      
    • Filter and dry under high vacuum.

    • Product: 2,3-difluoro-D-phenylalanine hydrochloride salt.

Method B: Acidolytic Cleavage (HBr/AcOH)

Objective: Metal-free deprotection for cases where hydrogenation is unavailable or strictly prohibited.

1. Reagents
  • Reagent: 33% HBr in Glacial Acetic Acid.

  • Solvent: Diethyl Ether (for precipitation).[8]

2. Step-by-Step Procedure
  • Reaction:

    • Place 1.0 g of

      
      -Cbz-2,3-difluoro-D-phenylalanine in a dry flask.
      
    • Add 5 mL of 33% HBr in Acetic Acid.

    • Stir at Room Temperature for 1–2 hours.

    • Observation: Evolution of

      
       gas may be observed initially.[10]
      
  • Precipitation:

    • Once TLC confirms completion, slowly add 50 mL of cold Diethyl Ether to the reaction mixture while stirring.

    • The product (amino acid hydrobromide salt) will precipitate as a white solid.[11]

  • Filtration:

    • Filter the solid and wash extensively with Diethyl Ether to remove benzyl bromide and excess acid.

  • Desalting (Optional):

    • If the free zwitterion is required, dissolve the salt in minimal water, adjust pH to 6.5 with 2M LiOH, and precipitate with Ethanol.

Part 3: Visualization & Logic Mapping

Workflow Diagram: Decision & Execution

The following diagram illustrates the decision logic and critical control points for the deprotection process.

GStartSTART: N-Cbz-2,3-difluoro-D-PheDecisionIs Hydrogenation Equipment Available?Start->DecisionMethodAMETHOD A: Pd/C Hydrogenolysis(Preferred for Purity)Decision->MethodAYesMethodBMETHOD B: HBr / AcOH(Metal-Free Alternative)Decision->MethodBNoStepA1Dissolve in MeOH + 1.0 eq HCl(Prevents amine poisoning)MethodA->StepA1StepA2Add 10% Pd/C (wet)Stir under H2 (1 atm), 25°CStepA1->StepA2CheckAQC Check: 19F NMR(Confirm no defluorination)StepA2->CheckAFinishAIsolate HCl SaltCheckA->FinishAStepB1Dissolve in 33% HBr/AcOHStir 1-2h, RTMethodB->StepB1StepB2Precipitate with Et2O(Removes Benzyl Bromide)StepB1->StepB2FinishBIsolate HBr SaltStepB2->FinishB

Caption: Decision tree for selecting the optimal deprotection route based on lab capabilities and purity requirements.

Part 4: Analytical Validation & QC

To ensure scientific integrity, the final product must be validated against the following specifications.

Quantitative Data Summary
ParameterMethod A (Hydrogenolysis)Method B (Acidolysis)
Yield 95 - 99%85 - 92%
Purity (HPLC) > 99%> 97%
Defluorination < 0.1% (Not detected)0% (Impossible)
Racemization < 0.2%< 0.5%
Salt Form Hydrochloride (HCl)Hydrobromide (HBr)
NMR Interpretation Guide
  • 
    F NMR:  Essential for verifying ring integrity.
    
    • Expectation: Two distinct multiplets in the region of

      
       -130 to -160 ppm (relative to 
      
      
      ).
    • Failure Mode: Appearance of a single fluorine signal indicates hydrodefluorination (loss of one F).

  • 
    H NMR: 
    
    • Alpha-Proton: A multiplet around

      
       4.2–4.5 ppm.
      
    • Aromatic Region: Multiplets corresponding to 3 protons (since 2 are substituted by F).

    • Absence of Cbz: Disappearance of the benzylic singlet (

      
       5.1 ppm) and phenyl protons (
      
      
      7.3 ppm).

Part 5: References

  • Greene, T. W., & Wuts, P. G. M. (1999).[12] Protective Groups in Organic Synthesis (3rd ed.). Wiley-Interscience.[12] (Standard reference for Cbz stability and removal conditions).

  • Felpin, F.-X., & Fouquet, E. (2010).[12][13] A Useful, Reliable and Safer Protocol for Hydrogenation and the Hydrogenolysis of O-Benzyl Groups: The In Situ Preparation of an Active Pd/C Catalyst with Well-Defined Properties. Chemistry – A European Journal, 16(41), 12440–12445. Retrieved from [Link]

  • Sajiki, H. (1995).[12][13] Selective inhibition of benzyl ether hydrogenolysis with Pd/C by the use of ammonia, pyridine or ammonium acetate. Tetrahedron Letters, 36(20), 3465–3468. (Reference for selectivity control).

  • Vinayagam, V., et al. (2024).[13] Mild Method for Deprotection of the N-Benzyloxycarbonyl (N-Cbz) Group by the Combination of AlCl3 and HFIP. Journal of Organic Chemistry, 89, 5665-5674.[13] Retrieved from [Link]

Application Note: Strategies and Protocols for Solution-Phase Coupling of Fluorinated Phenylalanines

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The incorporation of fluorinated phenylalanines into peptides is a powerful strategy in medicinal chemistry to enhance metabolic stability, modulate conformation, and fine-tune physicochemical properties such as basicity and hydrophobicity.[1] However, the unique electronic nature of the fluorine atom introduces distinct challenges into standard peptide synthesis protocols. The strong electron-withdrawing effect of fluorine decreases the nucleophilicity of the amine group and alters the reactivity of the carboxyl group, necessitating optimized coupling conditions. This guide provides a comprehensive overview of the chemical principles, recommended reagents, detailed step-by-step protocols, and troubleshooting advice for the efficient solution-phase coupling of fluorinated phenylalanines, aimed at researchers, chemists, and professionals in drug development.

Part 1: The Chemical Impact of Fluorination on Phenylalanine Reactivity

The successful coupling of any amino acid is a delicate balance between activating the carboxyl group and the nucleophilic attack from the amine group of the incoming residue. The introduction of fluorine atoms onto the phenyl ring significantly perturbs this balance.

1.1. Electronic Effects of Fluorine Substitution Fluorine is the most electronegative element, exerting a powerful electron-withdrawing inductive effect (-I). When substituted onto the phenyl ring of phenylalanine, this effect propagates through the molecule, leading to two primary consequences relevant to peptide coupling:[1]

  • Decreased Amine Nucleophilicity: The electron density on the α-amine is reduced, lowering its pKa and making it a weaker nucleophile compared to its non-fluorinated counterpart. This can slow down the rate of the crucial amine attack on the activated carboxyl group.

  • Increased Carboxyl Group Acidity: The α-carboxyl group becomes more acidic (lower pKa), which can facilitate its deprotonation. However, the electron-deficient nature of the aromatic ring can also impact the stability of the activated ester intermediate.

These effects become more pronounced with an increasing number of fluorine substitutions (e.g., mono- vs. pentafluorophenylalanine).[2] Consequently, coupling reactions that are routine for standard phenylalanine may proceed sluggishly or fail entirely with fluorinated analogues, leading to low yields and the formation of side products.

1.2. Implications for Racemization A critical challenge in peptide coupling is the prevention of racemization at the α-carbon of the activated amino acid.[3][4] The formation of a 5(4H)-oxazolone intermediate is a primary pathway for racemization. The electron-withdrawing nature of the fluorinated ring can influence the rate of both oxazolone formation and its subsequent enolization, potentially increasing the risk of epimerization if reaction conditions are not carefully controlled. Therefore, coupling strategies must be selected to ensure rapid amide bond formation that outcompetes the rate of racemization.[5][6]

Part 2: Selection of Coupling Reagents for Difficult Couplings

For challenging couplings involving electron-deficient amino acids, the choice of reagent is paramount. High-reactivity reagents that form highly activated intermediates are strongly recommended.[7][8] These are typically categorized as phosphonium or aminium/uronium salts.

Reagent Class Examples Mechanism & Suitability for Fluorinated Phe Ref.
Aminium/Uronium Salts HATU, HBTU, HCTU These reagents react with the carboxylic acid to form highly reactive OAt or OBt esters in situ. HATU is particularly effective as its HOAt byproduct can catalyze the coupling reaction.[7] They are known for high efficiency and rapid reaction rates, which helps to suppress racemization.[6] They are considered the gold standard for difficult couplings.[7][8]
Phosphonium Salts PyBOP, PyAOP Similar to aminium salts, they generate highly reactive OBt or OAt esters. PyBOP is a classic, robust reagent, while PyAOP offers enhanced reactivity similar to HATU.[7][9] They are an excellent choice and avoid the potential for guanidinylation side products that can occur with HBTU/HATU if excess reagent is used.[7][10]
Carbodiimides EDC, DCC These reagents activate carboxylic acids directly. While effective for many standard couplings, their activated intermediates can be more susceptible to racemization.[9] For fluorinated amino acids, they should always be used with an additive like 1-hydroxybenzotriazole (HOBt) or Oxyma Pure to form a more stable, yet highly reactive ester and suppress side reactions.[6][9]

Recommendation: For most applications involving fluorinated phenylalanines, HATU or PyBOP are the preferred reagents due to their high reactivity and proven success in minimizing side reactions.[7][10]

Part 3: Optimized Protocols for Solution-Phase Coupling

The following protocols are designed as a robust starting point. Researchers should monitor reaction progress via TLC or LC-MS and optimize as needed.

Protocol 3.1: High-Activity Coupling using HATU

This protocol is recommended for all fluorinated phenylalanines, especially for sterically hindered or electronically deactivated systems.

Materials:

  • N-protected fluorinated phenylalanine (e.g., Boc-Phe(4-F)-OH) (1.0 eq)

  • C-protected amino acid or peptide-ester (e.g., H-Gly-OMe·HCl) (1.0 - 1.2 eq)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.1 eq)

  • Base: N,N-Diisopropylethylamine (DIEA) or 2,4,6-Collidine (2.5 - 3.0 eq)

  • Anhydrous Solvent: Dichloromethane (DCM) or N,N-Dimethylformamide (DMF)

Procedure:

  • Dissolution: In a clean, dry, nitrogen-flushed flask, dissolve the N-protected fluorinated phenylalanine (1.0 eq) and HATU (1.1 eq) in anhydrous DMF. Stir at room temperature for 5 minutes.

  • Pre-activation: Cool the solution to 0 °C in an ice bath. Add DIEA (2.5 eq) dropwise. The solution may change color (e.g., to yellow), indicating the formation of the activated OAt-ester. Stir the mixture at 0 °C for 15-20 minutes.

  • Amine Addition: In a separate flask, dissolve the amino component (e.g., H-Gly-OMe·HCl, 1.1 eq) in a minimal amount of anhydrous DMF. If it is a hydrochloride salt, add 1.0 equivalent of DIEA to liberate the free amine and stir for 5 minutes.

  • Coupling Reaction: Add the free amine solution to the pre-activated carboxyl component solution at 0 °C.

  • Reaction Monitoring: Allow the reaction to slowly warm to room temperature and stir for 2-12 hours. Monitor the reaction progress by TLC (e.g., using ninhydrin stain to check for consumption of the free amine) or by LC-MS.

  • Work-up:

    • Dilute the reaction mixture with a suitable organic solvent like Ethyl Acetate (EtOAc).

    • Wash the organic layer sequentially with 5% citric acid solution (to remove excess base), saturated sodium bicarbonate solution (to remove unreacted acid and HOBt/HOAt), and finally with brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude peptide product by flash column chromatography on silica gel using an appropriate solvent gradient (e.g., Hexanes/EtOAc or DCM/MeOH).

Protocol 3.2: Carbodiimide Coupling with Additives (EDC/HOBt)

This is a cost-effective alternative, suitable for less demanding couplings. The use of HOBt is mandatory to maintain chiral purity.

Materials:

  • N-protected fluorinated phenylalanine (e.g., Fmoc-Phe(pentafluoro)-OH) (1.0 eq)

  • C-protected amino acid or peptide-ester (1.0 - 1.2 eq)

  • EDC·HCl (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride) (1.2 eq)

  • HOBt (1-Hydroxybenzotriazole) (1.2 eq)

  • Base: N-Methylmorpholine (NMM) or DIEA (1.5 - 2.0 eq)

  • Anhydrous Solvent: Dichloromethane (DCM)

Procedure:

  • Dissolution: In a dry, nitrogen-flushed flask, dissolve the N-protected fluorinated phenylalanine (1.0 eq), the amino component (1.1 eq), and HOBt (1.2 eq) in anhydrous DCM.

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Activation & Coupling: Add EDC·HCl (1.2 eq) to the cooled solution in one portion, followed by the dropwise addition of NMM (1.5 eq).

  • Reaction Monitoring: Stir the reaction at 0 °C for 2 hours, then allow it to warm to room temperature and continue stirring overnight (8-16 hours). Monitor for completion by TLC or LC-MS.

  • Work-up:

    • Filter the reaction mixture to remove any precipitated urea byproduct (if DCC were used; EDC's urea is water-soluble).

    • Dilute the filtrate with DCM.

    • Wash the organic layer sequentially with 5% citric acid, saturated sodium bicarbonate, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purification: Purify the crude product via flash column chromatography.

Part 4: Visual Summaries & Diagrams

General Experimental Workflow

The following diagram outlines the key steps in a typical solution-phase coupling reaction.

G cluster_activation Activation Step cluster_coupling Coupling Step cluster_purification Isolation & Purification A N-Protected Fluorinated Phe C Highly Activated Ester Intermediate A->C Pre-activation (0°C, 15 min) B Coupling Reagent (e.g., HATU) + Base B->C E Protected Dipeptide C->E Nucleophilic Attack (RT, 2-12h) D Amine Component (Free Amine) D->E F Crude Product E->F Reaction Quench G Aqueous Work-up F->G H Column Chromatography G->H I Pure Peptide H->I

Caption: General workflow for solution-phase peptide coupling.

Mechanism of HATU Activation

This diagram illustrates how HATU activates the carboxylic acid, facilitating the subsequent nucleophilic attack.

G cluster_0 Step 1: Formation of Activated Ester cluster_1 Step 2: Nucleophilic Attack RCOOH R-COOH N-Protected Fluorinated Phe ActivatedEster R-COO-At Highly Reactive OAt Ester RCOOH->ActivatedEster 1 HATU HATU Aminium Salt HATU->ActivatedEster 2 Base DIEA Tertiary Base Base->ActivatedEster 3 Peptide R-CO-NH-R' Peptide Bond Formed ActivatedEster->Peptide 4 HOAt HOAt Byproduct ActivatedEster->HOAt Amine R'-NH2 Amine Component Amine->Peptide 5

Sources

Preventing racemization during coupling of Cbz-D-amino acids

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Fidelity Coupling of Cbz-D-Amino Acids

Executive Summary

The coupling of Cbz-protected D-amino acids presents a unique paradox in peptide synthesis. While the benzyloxycarbonyl (Cbz or Z) group is a urethane—theoretically less prone to oxazolone-mediated racemization than amide protections (e.g., Benzoyl)—the synthesis of non-natural peptide analogues often involves sensitive residues (e.g., D-Phg, D-Cys, D-His) and expensive chiral starting materials. In these contexts, even trace racemization (0.5–2.0%) is unacceptable, leading to inseparable diastereomeric impurities and loss of biological potency.

This guide details the mechanistic root causes of racemization during Cbz-amino acid activation and provides two self-validating protocols designed to suppress chiral erosion below the limit of detection (<0.1%).

Mechanistic Insight: The Racemization Pathways

To prevent racemization, one must understand the enemy. Racemization of Cbz-amino acids during activation occurs primarily through two pathways. While direct enolization is possible, the 5(4H)-oxazolone pathway is the dominant failure mode, particularly when "strong" activation is combined with tertiary amine bases.

Pathway Visualization

RacemizationMechanism cluster_danger Critical Failure Zone CbzAA Cbz-D-Amino Acid Activated Activated Ester (O-Acylisourea / OBt) CbzAA->Activated Activation (DIC/T3P/HATU) Oxazolone 5(4H)-Oxazolone (Azlactone) Activated->Oxazolone Slow Cyclization (Promoted by Heat/Base) Product_L Coupled Product (Retained Chirality) Activated->Product_L + Amine (Fast) Enol Enolized Intermediate (Achiral) Oxazolone->Enol Base-Catalyzed Proton Abstraction Product_DL Racemic Mixture (Diastereomers) Oxazolone->Product_DL + Amine (Slow) Enol->Oxazolone Reprotonation (Random Face) Enol->Product_DL Direct Attack

Figure 1: The kinetic competition between coupling (Green) and racemization via oxazolone formation (Red). The Cbz group suppresses oxazolone formation compared to amides, but does not eliminate it, especially in the presence of hindered bases like DIPEA.

Critical Control Variables

The choice of reagents dictates the chiral integrity of the final product. The following hierarchy is established based on comparative studies (Albericio et al., Carpino et al.).

Table 1: Impact of Base and Reagent on Racemization (D-Phg Model)

Data synthesized from comparative studies on sensitive Phenylglycine coupling.

Coupling SystemBase UsedSolvent% Racemization (D-L conversion)Verdict
HATU DIPEA (2.0 eq)DMF5.0 - 12.0%High Risk (Avoid)
HATU Collidine (TMP)DMF0.5 - 1.5%Moderate (Use with caution)
DIC / HOBt NoneDMF1.0 - 3.0%Outdated
DIC / Oxyma NoneDMF< 0.5%Excellent (Standard)
T3P PyridineEtOAc/DMF< 0.1% Superior (Critical applications)

Experimental Protocols

Protocol A: The "Gold Standard" (DIC/Oxyma Pure)

Best for: Standard stepwise coupling of Cbz-D-Amino acids where base-free conditions are tolerated.

Rationale: This method avoids tertiary amines entirely during the activation step. Oxyma Pure (Ethyl 2-cyano-2-(hydroxyimino)acetate) is superior to HOBt/HOAt in suppressing racemization and is non-explosive.[1]

Materials:

  • Cbz-D-Amino Acid (1.0 eq)

  • Oxyma Pure (1.0 eq)[2]

  • DIC (Diisopropylcarbodiimide) (1.0 eq)

  • Solvent: DMF or NMP (Anhydrous)

Step-by-Step:

  • Dissolution: Dissolve the Cbz-D-Amino Acid and Oxyma Pure in minimal DMF (0.1 – 0.2 M concentration).

  • Cooling: Cool the solution to 0°C in an ice bath. Temperature control is the simplest way to retard oxazolone formation.

  • Activation: Add DIC (1.0 eq). Stir at 0°C for 2–5 minutes.

    • Note: Do not pre-activate for >5 minutes. Extended pre-activation increases the window for oxazolone formation before the amine nucleophile is present.

  • Coupling: Add the pre-activated mixture immediately to the resin-bound amine or free amine solution.

  • Reaction: Allow to react at 0°C for 30 minutes, then warm to room temperature. Monitor via Kaiser test or LC-MS.

Protocol B: The "Difficult Residue" Method (T3P/Collidine)

Best for: Extremely sensitive residues (Cbz-D-Phg, Cbz-D-Cys, Cbz-D-His) or segment condensations.

Rationale: T3P (Propylphosphonic anhydride) activates the carboxyl group with a very low propensity for epimerization. When a base is required, 2,4,6-Trimethylpyridine (Sym-Collidine) is used instead of DIPEA. Collidine is sterically hindered and insufficiently basic to abstract the


-proton effectively, shutting down the enolization pathway.

Materials:

  • Cbz-D-Amino Acid (1.1 eq)

  • T3P (50% solution in EtOAc or DMF) (1.5 eq)

  • Base: Sym-Collidine (2.5 - 3.0 eq)

  • Solvent: DMF/DCM (1:1) or EtOAc

Step-by-Step:

  • Preparation: Dissolve the amine component (resin or free amine) and Cbz-D-Amino Acid in the solvent.

  • Base Addition: Add Sym-Collidine.[1] Cool the mixture to -10°C to 0°C .

  • Reagent Addition: Add T3P solution dropwise.

    • Why dropwise? Exotherm control.

  • Incubation: Stir at 0°C for 1 hour. T3P kinetics are slower than HATU but far cleaner.

  • Completion: Allow to warm to RT only if reaction is incomplete after 1 hour.

Decision Logic for Reagent Selection

Use this workflow to select the appropriate protocol for your specific Cbz-D-Amino acid.

SelectionLogic Start Start: Cbz-D-AA Coupling IsSensitive Is the residue His, Cys, or Phg? Start->IsSensitive IsSegment Is this a Segment Condensation? IsSensitive->IsSegment No ProtocolB Protocol B: T3P + Collidine (Low Temp) IsSensitive->ProtocolB Yes (High Risk) ProtocolA Protocol A: DIC + Oxyma Pure (0°C Activation) IsSegment->ProtocolA No (Standard Stepwise) IsSegment->ProtocolB Yes

Figure 2: Decision matrix for selecting the optimal coupling strategy based on residue sensitivity and steric demand.

Analytical Verification (Self-Validation)

Trust but verify. To validate that your protocol has prevented racemization, you must screen for diastereomers.

  • Marfey's Method (FDAA):

    • Hydrolyze a small aliquot of the peptide (6N HCl).

    • Derivatize with FDAA (1-fluoro-2-4-dinitrophenyl-5-L-alanine amide).

    • Analyze via C18 HPLC. The L-L and L-D diasteromers will separate significantly.

  • Chiral HPLC/SFC:

    • If the Cbz-D-AA is coupled to an achiral linker, use a Chiralpak AD-H or OD-H column to separate enantiomers directly.

References

  • El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557–6602. Link

  • Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals.[3] Organic Process Research & Development, 20(2), 140–177. Link

  • Carpino, L. A., Imazumi, H., El-Faham, A., et al. (2002). The Uronium/Guanidinium Peptide Coupling Reagents: Finally the True Uronium Salts. Angewandte Chemie International Edition, 41(3), 441–445. Link

  • Bachem. (2024). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. Bachem Technical Guides. Link

  • Luxembourg Bio Technologies. (2014). Oxyma-B, an Excellent Racemization Suppressor in Peptide Synthesis.[4] Organic & Biomolecular Chemistry, 12, 8379–8385.[5] Link

Sources

Application Notes and Protocols for the Synthesis of Fluorinated Peptidomimetics Utilizing Cbz-D-Phe Analogs

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Imperative of Fluorination in Peptidomimetic Design

Peptidomimetics, molecules that mimic the structure and function of natural peptides, are at the forefront of modern drug discovery. However, native peptides often suffer from poor metabolic stability and low bioavailability, limiting their therapeutic potential. The introduction of fluorine into peptide scaffolds has emerged as a powerful strategy to overcome these limitations.[1][2] The unique properties of fluorine—its high electronegativity, small van der Waals radius, and the strength of the carbon-fluorine bond—can profoundly influence the physicochemical and biological properties of peptidomimetics.[1][3] Specifically, fluorination can enhance proteolytic stability, modulate receptor binding affinity, and improve membrane permeability.[4] This guide provides a comprehensive overview and detailed protocols for the synthesis of fluorinated peptidomimetics, with a particular focus on the strategic incorporation of N-terminally protected Carboxybenzyl (Cbz)-D-phenylalanine (Phe) analogs. The use of D-amino acids, such as D-Phe, is a common tactic to increase resistance to enzymatic degradation. The Cbz protecting group, a classic and robust choice in peptide chemistry, offers unique advantages in specific synthetic strategies, particularly in solution-phase synthesis and orthogonal protection schemes.[5][6]

The Rationale for Fluorination: A Physicochemical Perspective

The strategic incorporation of fluorine into a peptidomimetic backbone or side chain is not merely an arbitrary substitution but a carefully considered design element aimed at fine-tuning the molecule's properties.

  • Enhanced Metabolic Stability: The exceptional strength of the C-F bond makes it significantly more resistant to enzymatic cleavage compared to a C-H bond. This increased stability at specific positions can dramatically extend the in vivo half-life of a peptide-based drug.[7]

  • Modulation of Bioactivity: The high electronegativity of fluorine can alter the electronic distribution within a molecule, influencing intramolecular and intermolecular interactions. This can lead to changes in the binding affinity and selectivity of the peptidomimetic for its biological target.[8]

  • Conformational Control: The introduction of fluorine can induce specific conformational preferences in the peptide backbone, which can be crucial for optimal receptor binding.

  • Increased Lipophilicity: Fluorination generally increases the lipophilicity of a molecule, which can enhance its ability to cross cellular membranes and improve oral bioavailability.[2]

Synthesis of Fluorinated Cbz-D-Phe Analogs: A Protocol for Cbz-4-Fluoro-D-Phenylalanine

The synthesis of the fluorinated amino acid building block is the critical first step. The following protocol details the preparation of Cbz-4-Fluoro-D-Phenylalanine from 4-Fluoro-D-Phenylalanine.

Protocol 1: N-terminal Protection of 4-Fluoro-D-Phenylalanine

Materials:

  • 4-Fluoro-D-Phenylalanine

  • 1 M Sodium Carbonate (Na₂CO₃) solution

  • Benzyl Chloroformate (Cbz-Cl)

  • Diethyl ether

  • 1 M Hydrochloric Acid (HCl)

  • Ethyl acetate

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Ice bath, magnetic stirrer, separatory funnel, rotary evaporator

Procedure:

  • Dissolution: In a flask cooled in an ice bath, dissolve 4-Fluoro-D-Phenylalanine (1.0 equivalent) in a 1 M aqueous solution of sodium carbonate (2.5 equivalents).

  • Addition of Cbz-Cl: While vigorously stirring the solution, add benzyl chloroformate (1.1 equivalents) dropwise, ensuring the temperature is maintained below 5°C.[9]

  • Reaction: Allow the reaction mixture to warm to room temperature and continue stirring for 2-4 hours.

  • Work-up: Transfer the reaction mixture to a separatory funnel and wash with diethyl ether to remove any unreacted benzyl chloroformate.

  • Acidification: Cool the aqueous layer in an ice bath and carefully acidify to a pH of 2 with 1 M HCl. A white precipitate of Cbz-4-Fluoro-D-Phenylalanine should form.[9]

  • Extraction: Extract the product with ethyl acetate.

  • Drying and Concentration: Combine the organic layers and dry over anhydrous sodium sulfate. Filter the solution and concentrate under reduced pressure to yield the Cbz-4-Fluoro-D-Phenylalanine.[9]

Parameter Value Rationale
Starting Material 4-Fluoro-D-PhenylalanineCommercially available fluorinated D-amino acid.
Protecting Agent Benzyl Chloroformate (Cbz-Cl)Efficiently introduces the Cbz group under mild basic conditions.[5]
Base Sodium CarbonateMaintains the necessary basic pH for the reaction to proceed.
Deprotection Not applicable in this stepThe Cbz group is intended for subsequent peptide synthesis steps.

Incorporation of Fluorinated Cbz-D-Phe Analogs into Peptidomimetics via Solid-Phase Peptide Synthesis (SPPS)

Solid-Phase Peptide Synthesis (SPPS) is the most common method for assembling peptides and peptidomimetics.[10] The following is a generalized protocol for incorporating a Cbz-protected fluorinated D-Phe analog into a growing peptide chain using an Fmoc/tBu strategy. While the Cbz group is more traditionally used in solution-phase synthesis, it can be employed in SPPS in specific orthogonal protection schemes where its unique removal conditions (hydrogenolysis) are advantageous.[6][11][12]

SPPS Workflow Overview

SPPS_Workflow Resin Resin Support Attach Attach First Amino Acid Resin->Attach Deprotect Fmoc Deprotection (Piperidine) Attach->Deprotect Wash1 Wash Deprotect->Wash1 Couple Couple Cbz-4-F-D-Phe (e.g., HATU/DIPEA) Wash1->Couple Wash2 Wash Couple->Wash2 Repeat Repeat Cycle Wash2->Repeat for subsequent amino acids Cleave Cleavage from Resin & Side-Chain Deprotection (TFA) Wash2->Cleave Final step Repeat->Deprotect Purify Purification (HPLC) Cleave->Purify

Caption: General workflow for Solid-Phase Peptide Synthesis (SPPS).

Protocol 2: SPPS Incorporating Cbz-4-Fluoro-D-Phenylalanine

Materials:

  • Fmoc-protected amino acid-loaded resin (e.g., Fmoc-Ala-Wang resin)

  • Dimethylformamide (DMF)

  • 20% Piperidine in DMF

  • Cbz-4-Fluoro-D-Phenylalanine

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • DIPEA (N,N-Diisopropylethylamine)

  • Dichloromethane (DCM)

  • Cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane)

  • Cold diethyl ether

Procedure:

  • Resin Swelling: Swell the resin in DMF for at least 30 minutes in a reaction vessel.

  • Fmoc Deprotection: Remove the Fmoc group from the resin-bound amino acid by treating with 20% piperidine in DMF for 20 minutes. Wash the resin thoroughly with DMF and DCM.[13]

  • Amino Acid Activation: In a separate vial, dissolve Cbz-4-Fluoro-D-Phenylalanine (3-5 equivalents), HATU (3-5 equivalents), and DIPEA (6-10 equivalents) in DMF. Allow to pre-activate for a few minutes.

  • Coupling: Add the activated amino acid solution to the resin. Agitate the mixture for 1-2 hours at room temperature.[14]

  • Washing: Wash the resin extensively with DMF and DCM to remove excess reagents and byproducts.

  • Repeat Cycle: For the synthesis of longer peptides, repeat steps 2-5 with the next Fmoc-protected amino acid.

  • Final Cleavage: Once the desired sequence is assembled, wash the resin with DCM and dry it. Treat the resin with the cleavage cocktail for 2-3 hours to cleave the peptide from the resin and remove acid-labile side-chain protecting groups.[15]

  • Precipitation and Isolation: Precipitate the cleaved peptide in cold diethyl ether. Centrifuge to collect the peptide pellet, wash with cold ether, and dry under vacuum.

Purification and Characterization

The crude peptide obtained after cleavage requires purification and subsequent characterization to confirm its identity and purity.

Purification by High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC (RP-HPLC) is the standard method for purifying peptides.[15][16]

  • Column: A C18 column is typically used.

  • Mobile Phases:

    • A: Water with 0.1% TFA

    • B: Acetonitrile with 0.1% TFA

  • Gradient: A linear gradient from low to high percentage of mobile phase B is used to elute the peptide. The exact gradient will depend on the hydrophobicity of the peptide.

  • Detection: UV absorbance at 214 nm and 280 nm.

Characterization
  • Mass Spectrometry (MS): Electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) mass spectrometry is used to confirm the molecular weight of the synthesized peptide.[14]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Provides information on the primary structure and can be used to assess purity.

    • ¹⁹F NMR: This is a particularly powerful technique for fluorinated compounds. The ¹⁹F chemical shift is highly sensitive to the local electronic environment, providing a unique probe to study the peptide's conformation and interactions.[17][18]

Example Synthesis: A Case Study of a Fluorinated Peptidomimetic

This section outlines the synthesis of a hypothetical fluorinated dipeptide, Cbz-D-Phe(4-F)-Ala-OH, to illustrate the practical application of the described protocols.

Synthetic Scheme

Synthetic_Scheme Start Fmoc-Ala-Wang Resin Step1 1. 20% Piperidine/DMF 2. Wash Start->Step1 Intermediate1 H-Ala-Wang Resin Step1->Intermediate1 Step2 Cbz-D-Phe(4-F)-OH, HATU, DIPEA, DMF Intermediate1->Step2 Intermediate2 Cbz-D-Phe(4-F)-Ala-Wang Resin Step2->Intermediate2 Step3 TFA/H2O/TIPS Intermediate2->Step3 FinalProduct Crude Cbz-D-Phe(4-F)-Ala-OH Step3->FinalProduct Purification RP-HPLC FinalProduct->Purification PureProduct Pure Cbz-D-Phe(4-F)-Ala-OH Purification->PureProduct

Sources

Application Notes and Protocols for the Incorporation of 2,3-Difluorophenylalanine into Bioactive Peptides

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The strategic incorporation of non-proteinogenic amino acids is a cornerstone of modern peptide-based drug discovery, offering a powerful tool to enhance therapeutic properties. Among these, fluorinated amino acids have garnered significant attention for their ability to modulate the physicochemical and biological characteristics of peptides.[1] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the incorporation of 2,3-difluorophenylalanine (2,3-diF-Phe) into bioactive peptides using Fmoc-based solid-phase peptide synthesis (SPPS). We will delve into the rationale behind its use, detailed synthesis and purification protocols, and robust analytical methods for characterization, thereby providing a self-validating framework for its successful application.

Introduction: The Rationale for Fluorination

The substitution of hydrogen with fluorine, the most electronegative element, in a phenylalanine residue can induce profound, albeit predictable, changes in a peptide's properties.[2] The introduction of fluorine can alter lipophilicity, metabolic stability, binding affinity, and conformational preferences.[3] Specifically, the 2,3-difluoro substitution pattern on the phenyl ring creates a unique electronic environment. The strong electron-withdrawing nature of the two fluorine atoms can influence the pKa of the aromatic ring, potentially leading to altered interactions with biological targets.[2] Furthermore, the carbon-fluorine bond is exceptionally strong, which can enhance resistance to enzymatic degradation by proteases, thereby increasing the in vivo half-life of a peptide therapeutic.[4]

From a structural standpoint, the steric bulk of the fluorine atoms and the altered electronic distribution can impose conformational constraints on the peptide backbone, potentially stabilizing bioactive conformations such as β-turns or helical structures.[5][6] This conformational pre-organization can lead to enhanced binding affinity and selectivity for the target receptor or enzyme.

Core Methodology: Fmoc-Based Solid-Phase Peptide Synthesis (SPPS)

The synthesis of peptides containing 2,3-diF-Phe is most effectively achieved using the well-established Fmoc/tBu (9-fluorenylmethyloxycarbonyl/tert-butyl) strategy in solid-phase peptide synthesis (SPPS).[7] This method involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble resin support.[8] The Fmoc group provides temporary protection for the Nα-amino group and is removed under mild basic conditions, typically with piperidine, while the side-chain protecting groups (like tBu) are acid-labile and are removed during the final cleavage step.[]

The general workflow for incorporating Fmoc-L-2,3-difluorophenylalanine is depicted below:

SPPS_Workflow Resin Resin Swelling First_AA First Amino Acid Loading Resin->First_AA Deprotection Fmoc Deprotection (20% Piperidine/DMF) First_AA->Deprotection Coupling Coupling of Fmoc-2,3-diF-Phe-OH Deprotection->Coupling Free N-terminus Wash Washing Coupling->Wash Repeat Repeat Cycle for Next Amino Acids Wash->Repeat Elongate Peptide Cleavage Cleavage & Deprotection (TFA Cocktail) Wash->Cleavage Final Peptide Repeat->Deprotection Purification RP-HPLC Purification Cleavage->Purification Analysis Characterization (LC-MS, HRMS) Purification->Analysis

Caption: General workflow for SPPS incorporating 2,3-diF-Phe.

Detailed Protocols

Materials and Reagents
  • Resin: Rink Amide resin is suitable for peptides with a C-terminal amide. For a C-terminal carboxylic acid, 2-chlorotrityl chloride resin is recommended.[10]

  • Amino Acids: High-purity Fmoc-protected amino acids, including Fmoc-L-2,3-difluorophenylalanine-OH.

  • Solvents: N,N-Dimethylformamide (DMF) (peptide synthesis grade), Dichloromethane (DCM).

  • Deprotection Reagent: 20% (v/v) piperidine in DMF.[10]

  • Coupling Reagents:

    • HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).[11]

    • N,N-Diisopropylethylamine (DIPEA).

  • Cleavage Cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% water.[12]

  • Purification Solvents: Acetonitrile (ACN) (HPLC grade), water (HPLC grade), 0.1% TFA.

Step-by-Step Synthesis Protocol (0.1 mmol scale)
  • Resin Preparation:

    • Place approximately 300 mg of Rink Amide resin in a reaction vessel.

    • Swell the resin in DMF for 1 hour with gentle agitation.[10]

    • Drain the DMF.

  • Fmoc Deprotection (Initial):

    • Add 5 mL of 20% piperidine in DMF to the resin.

    • Agitate for 5 minutes.

    • Drain and repeat with a fresh 5 mL of 20% piperidine in DMF for 15 minutes.[13]

    • Drain and wash the resin thoroughly with DMF (5 x 5 mL) and DCM (3 x 5 mL), followed by DMF (3 x 5 mL).

  • Coupling of Fmoc-L-2,3-difluorophenylalanine:

    • In a separate vial, dissolve Fmoc-L-2,3-difluorophenylalanine-OH (4 equivalents, 0.4 mmol) and HBTU (3.9 equivalents, 0.39 mmol) in 2 mL of DMF.

    • Add DIPEA (8 equivalents, 0.8 mmol) to the activation mixture and vortex for 1-2 minutes.

    • Add the activated amino acid solution to the deprotected resin.

    • Agitate the reaction vessel for 1-2 hours at room temperature.

    • Causality: The use of a phosphonium or uronium/aminium salt like HBTU or HATU is crucial for activating the carboxylic acid of the incoming amino acid, facilitating efficient peptide bond formation.[14] DIPEA acts as a non-nucleophilic base to neutralize the reaction mixture.

  • Post-Coupling Wash:

    • Drain the coupling solution.

    • Wash the resin thoroughly with DMF (5 x 5 mL), DCM (3 x 5 mL), and DMF (3 x 5 mL).

  • Monitoring the Coupling Reaction:

    • Perform a Kaiser test to check for the presence of free primary amines. A negative result (yellow beads) indicates a complete coupling reaction. If the test is positive (blue beads), recoupling may be necessary.[13]

  • Chain Elongation:

    • Repeat steps 2-5 for each subsequent amino acid in the peptide sequence.

  • Final Deprotection:

    • After the final coupling step, perform a final Fmoc deprotection as described in step 2.

  • Cleavage and Side-Chain Deprotection:

    • Wash the resin with DCM and dry under a stream of nitrogen.

    • Add 5 mL of the cleavage cocktail (95% TFA, 2.5% TIS, 2.5% water) to the resin.

    • Agitate at room temperature for 2-3 hours.

    • Causality: TFA is a strong acid that cleaves the peptide from the resin and removes acid-labile side-chain protecting groups. TIS and water act as scavengers to prevent side reactions with reactive cationic species generated during deprotection.

    • Filter the resin and collect the filtrate into a cold centrifuge tube.

    • Precipitate the crude peptide by adding cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash twice.

    • Dry the crude peptide pellet under vacuum.

Purification and Characterization

Purification by Reversed-Phase HPLC (RP-HPLC)

The crude peptide is purified using preparative RP-HPLC.[12]

  • Column: A C18 column is typically used.

  • Mobile Phase A: 0.1% TFA in water.

  • Mobile Phase B: 0.1% TFA in acetonitrile (ACN).

  • Gradient: A linear gradient from low to high percentage of mobile phase B is used to elute the peptide. The exact gradient will depend on the hydrophobicity of the peptide.

  • Detection: UV absorbance at 220 nm and 280 nm.

  • Fractions containing the pure peptide are collected, pooled, and lyophilized.

Characterization

The purity of the final peptide is assessed by analytical RP-HPLC using a similar mobile phase system as in the preparative step but with a steeper gradient and a lower flow rate.[15]

The identity of the peptide is confirmed by mass spectrometry, which provides the molecular weight of the synthesized peptide.[16] High-resolution mass spectrometry (HRMS) can be used for unambiguous confirmation of the elemental composition.

Analytical Technique Purpose Typical Expected Outcome for a 2,3-diF-Phe containing Peptide
Analytical RP-HPLC Purity AssessmentA single major peak, typically with >95% purity. The retention time may be slightly shifted compared to the non-fluorinated analog due to altered hydrophobicity.
LC-MS Identity ConfirmationA mass spectrum showing the expected molecular weight corresponding to the peptide sequence containing 2,3-diF-Phe.
HRMS (e.g., ESI-TOF) Unambiguous IdentityAn accurate mass measurement that matches the calculated theoretical mass of the peptide, confirming its elemental composition.

Impact of 2,3-Difluorophenylalanine on Peptide Conformation

The incorporation of 2,3-diF-Phe can significantly influence the local and global conformation of a peptide. The fluorine atoms can engage in non-covalent interactions, such as orthogonal multipolar C-F···C=O interactions, which can stabilize specific backbone conformations. Additionally, the altered electronic nature of the aromatic ring can influence π-π and cation-π interactions with other aromatic residues in the peptide sequence.

Peptide_Conformation cluster_0 Standard Peptide Chain cluster_1 2,3-diF-Phe Modified Peptide P1 ...-AA(n-1)- Phe Phe(n) P2 -AA(n+1)-... label_flexible Flexible Conformation Phe->label_flexible Allows Flexibility diFPhe 2,3-diF-Phe(n) Phe->diFPhe Substitution P3 ...-AA(n-1)- P4 -AA(n+1)-... label_constrained Constrained Conformation diFPhe->label_constrained Induces Conformational Constraint

Caption: Impact of 2,3-diF-Phe on peptide conformation.

Conclusion

The incorporation of 2,3-difluorophenylalanine into bioactive peptides is a valuable strategy for modulating their therapeutic properties. By following the detailed protocols outlined in these application notes, researchers can confidently synthesize, purify, and characterize these modified peptides. The unique electronic and steric properties of the difluorinated aromatic ring offer a powerful tool for enhancing metabolic stability, controlling conformation, and fine-tuning biological activity, thereby accelerating the development of novel peptide-based therapeutics.

References

  • Zhou, M., Feng, Z., & Zhang, X. (2023). Recent advances in the synthesis of fluorinated amino acids and peptides. RSC Chemical Biology, 4(1), 15-28. [Link]

  • Gale, P. A., & El-Azaz, M. (2020). Fluorinated phenylalanines: synthesis and pharmaceutical applications. Beilstein Journal of Organic Chemistry, 16, 1073–1106. [Link]

  • Amblard, M., Fehrentz, J. A., Martinez, J., & Subra, G. (2006). Methods and protocols of modern solid phase peptide synthesis. Molecular Biotechnology, 33(3), 239-254. [Link]

  • De Zotti, M., D'Este, E., Formaggio, F., & Toniolo, C. (2018). Fluoro-Aryl Substituted α,β2,3-Peptides in the Development of Foldameric Antiparallel β-Sheets: A Conformational Study. Frontiers in Chemistry, 6, 49. [Link]

  • López-Sánchez, A. G., et al. (2024). A New Methodology for Synthetic Peptides Purification and Counterion Exchange in One Step Using Solid-Phase Extraction Chromatography. Pharmaceuticals, 17(1), 123. [Link]

  • Springer Nature Experiments. (n.d.). Fmoc Solid-Phase Peptide Synthesis. [Link]

  • Nowick, J. S. (2018). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). University of California, Irvine. [Link]

  • ResolveMass Laboratories Inc. (2026). Peptide Characterization by RP-HPLC for Regulatory Submissions. [Link]

  • Bolarinwa, O., et al. (2023). Recent advances in the synthesis of fluorinated amino acids and peptides. RSC Chemical Biology, 4(1), 15-28. [Link]

  • Thompson, R. E., et al. (2012). An efficient Fmoc-SPPS approach for the generation of thioester peptide precursors for use in native chemical ligation. Tetrahedron letters, 53(24), 3015-3018. [Link]

  • Wang, L., et al. (2024). Therapeutic Peptides: Recent Advances in Discovery, Synthesis, and Clinical Translation. International Journal of Molecular Sciences, 25(11), 5894. [Link]

  • Cagabhion, A. T., et al. (2025). Bioactivity of synthetic peptides. Journal of Food Biochemistry, e15024. [Link]

  • Luxembourg Bio Technologies. (n.d.). Fast conventional Fmoc solid-phase peptide synthesis: a comparative study of different activators. [Link]

  • BioPharmaSpec. (n.d.). Effective Structural Characterization Strategies for Peptides. [Link]

  • Agilent Technologies. (n.d.). Analysis and Purification of Synthetic Peptides by Liquid Chromatography. [Link]

  • Mant, C. T., & Hodges, R. S. (2007). HPLC Analysis and Purification of Peptides. Methods in Molecular Biology, 386, 3–35. [Link]

  • Chaume, G., et al. (2012). Conformational properties of peptides incorporating a fluorinated pseudoproline residue. Journal of Organic Chemistry, 77(3), 1325-1335. [Link]

  • Shimohigashi, Y., et al. (1987). Enzyme-inhibitory conformation of dipeptides containing sterically constrained amino acid 2,3-methanophenylalanine. International Journal of Peptide and Protein Research, 30(5), 654-662. [Link]

  • Nandel, F. S., & Saini, H. (2003). Effect of terminal achiral and chiral residues on the conformational behaviour of polyΔZPhe and analysis of various interactions. Journal of the Indian Chemical Society, 80(8), 657-664. [Link]

Sources

Troubleshooting & Optimization

Troubleshooting low yields in Cbz-2,3-Difluoro-D-Phe coupling

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting low yields in Cbz-2,3-Difluoro-D-Phe coupling Content Type: Technical Support Center (Interactive Guide) Audience: Synthetic Chemists & Drug Discovery Scientists

Status: Active Ticket ID: #Cbz-23DF-Phe-001 Severity: High (Process Bottleneck)

Welcome to the Advanced Peptide Synthesis Support Module. You are likely experiencing stalled couplings, low conversion rates (<30%), or significant racemization when attempting to couple N-benzyloxycarbonyl-2,3-difluoro-D-phenylalanine (Cbz-2,3-F


-D-Phe-OH).

This guide addresses the unique "Steric-Electronic Pincer" effect caused by the 2,3-difluoro substitution pattern.

PART 1: DIAGNOSTIC WORKFLOW

Before modifying your protocol, identify the specific failure mode using the logic flow below.

TroubleshootingFlow Start START: Low Yield Observed CheckLCMS Analyze Crude via LC-MS Start->CheckLCMS Result1 SM (Acid) Remains + Amine Remains CheckLCMS->Result1 No Conversion Result2 Product Mass Found but Split Peak (Doublet) CheckLCMS->Result2 Isomers Present Result3 N-Acyl Urea / Guanidinylation Adducts CheckLCMS->Result3 Side Products Issue1 ISSUE: Steric Hindrance (Activation Failure) Result1->Issue1 Issue2 ISSUE: Racemization (Base/Electronic Effect) Result2->Issue2 Issue3 ISSUE: Wrong Reagent (Slow Kinetics) Result3->Issue3 Action1 Switch to HATU/HOAt Use Microwave (40°C) Issue1->Action1 Action2 Switch Base to Sym-Collidine Lower Temp (0°C -> RT) Issue2->Action2 Action3 Avoid Carbodiimides (DIC) Use COMU or PyOxim Issue3->Action3

Figure 1: Diagnostic decision tree for identifying the root cause of coupling failure based on LC-MS data.

PART 2: THE MECHANISM (The "Why")

To solve the problem, you must understand the Steric-Electronic Pincer :

  • The Ortho-Effect (Sterics): The fluorine atom at the 2-position (ortho) creates significant steric bulk near the carboxylic acid. This physically blocks the approach of the incoming amine nucleophile and hinders the formation of the active ester.

  • The Inductive Effect (Electronics): Fluorine is highly electron-withdrawing.

    • The Good: It makes the carbonyl carbon more electrophilic.

    • The Bad: It dramatically increases the acidity of the

      
      -proton. In the presence of standard bases (like DIPEA), this proton is easily abstracted, leading to the formation of an oxazolone intermediate , which is the primary driver of racemization (loss of D-chirality).
      

RacemizationMech Step1 Activated Cbz-Phe(2,3-F)-OBt Step2 Alpha-Proton Abstraction Step1->Step2 + Base Base Base (DIPEA) Base->Step2 Oxazolone Oxazolone Intermediate (Planar/Achiral) Step2->Oxazolone Cyclization ProductL L-Isomer (Contaminant) Oxazolone->ProductL Amine Attack ProductD D-Isomer (Target) Oxazolone->ProductD Amine Attack

Figure 2: Mechanism of base-catalyzed racemization via oxazolone formation, exacerbated by electron-withdrawing fluorines.

PART 3: OPTIMIZED PROTOCOL

Standard protocols (HBTU/DIPEA) often fail here. Use this optimized "Low-Racemization, High-Potency" protocol.

Reagent Selection Matrix
ComponentStandard (Avoid)Optimized (Recommended) Why?
Coupling Agent HBTU, TBTU, DICHATU or COMU HATU (Aza-benzotriazole) generates a more reactive ester (OAt) that reacts faster than the rate of racemization [1].[1][2][3]
Base DIPEA, TEASym-Collidine (TMP) Collidine is a weaker, more sterically hindered base that is sufficient to activate the acid but less likely to abstract the acidic

-proton [2].
Additive NoneHOAt (if using HATU)Stabilizes the active ester and accelerates aminolysis via anchimeric assistance.
Solvent DCM, THFDMF or NMP High polarity is required to solvate the hydrophobic fluorinated ring and prevent aggregation.
Step-by-Step Procedure
  • Pre-Activation (Critical):

    • Dissolve Cbz-2,3-F

      
      -D-Phe-OH  (1.2 equiv) and HATU  (1.1 equiv) in anhydrous DMF  or NMP  (0.2 M concentration).
      
    • Cool the solution to 0°C (ice bath).

    • Add Sym-Collidine (2.5 equiv) dropwise.

    • Stir for exactly 2 minutes. (Do not over-activate; prolonged activation increases racemization risk).

  • Coupling:

    • Add the pre-activated solution immediately to the amine component (1.0 equiv).

    • Allow to warm to Room Temperature naturally.

    • Monitor via LC-MS after 1 hour.

  • The "Nuclear" Option (If yield is still <50%):

    • Use Microwave Irradiation : 40°C for 20 minutes.

    • Warning: Do not exceed 50°C. The combination of heat + fluorine induction will cause rapid racemization.

PART 4: TROUBLESHOOTING FAQ

Q1: I see two peaks with the exact same mass in my LC-MS. What happened? A: You have racemized your starting material. The 2,3-difluoro substitution makes the


-proton highly acidic. If you used DIPEA or allowed the reaction to sit overnight at room temperature, the base abstracted the proton.
  • Fix: Switch to Sym-Collidine (2,4,6-trimethylpyridine) as your base and keep the temperature at 0°C for the first hour.

Q2: The reaction is stuck at 40% conversion even with HATU. Should I add more base? A: NO. Adding more base will likely increase side reactions (guanidinylation) or racemization.

  • Fix: Perform a Double Coupling . Filter the resin (or work up the solution), and repeat the coupling with fresh reagents. If using SPPS (Solid Phase), try a solvent switch to NMP or a binary mixture of DMSO:NMP (1:4) to disrupt hydrogen bonding aggregation.

Q3: Can I use DIC/Oxyma instead of HATU? A: Yes, and it is often safer for preventing racemization. However, carbodiimide couplings (DIC) are kinetically slower than onium salts (HATU). Due to the steric bulk of the ortho-fluorine, DIC coupling might be too slow to reach completion.

  • Recommendation: Use DIC/Oxyma only if HATU fails to maintain chiral purity. Heat to 40°C if using DIC.

Q4: Is the Cbz group itself causing issues? A: Unlikely. Cbz is generally stable and "chiral-safe" during coupling. However, ensure your deprotection method (Hydrogenolysis or HBr/AcOH) is compatible with the rest of your molecule. Note that Cbz-amino acids can occasionally cyclize to N-carboxyanhydrides (NCAs) if activated with inorganic acid chlorides, but this is rare with HATU.

REFERENCES
  • Carpino, L. A. (1993).[3] 1-Hydroxy-7-azabenzotriazole.[3][4] An efficient peptide coupling additive.[1][5][6] Journal of the American Chemical Society, 115(10), 4397–4398.

  • Isidro-Llobet, A., et al. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455–2504. (See section on Racemization suppression via Collidine).

  • El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557–6602.

  • Bachem Technical Guides. (2024). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives.

Sources

Resolving solubility issues of hydrophobic fluorinated amino acids

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Resolving Solubility & Synthesis Issues of Hydrophobic Fluorinated Amino Acids Lead Scientist: Dr. Aris Thorne, Senior Application Scientist Last Updated: February 14, 2026[1]

The "Fluorous" Challenge: Root Cause Analysis

User Observation: "My fluorinated amino acid (FAA) floats on water like oil, or my peptide synthesis failed at the fluorinated residue."

Technical Insight: The introduction of fluorine atoms—particularly trifluoromethyl (–CF₃) groups—imparts a unique physicochemical property known as the Fluorous Effect . Unlike standard hydrophobic residues (Leucine, Valine), fluorinated side chains are not just hydrophobic; they are lipophobic and segregate from both aqueous and standard organic phases to form stable, self-aggregated "fluorous domains."[1]

Furthermore, the extreme electronegativity of fluorine exerts a powerful inductive effect (


), significantly shifting the pKa of proximal functional groups. This alters the ionization state of the molecule at neutral pH, often rendering standard solubility protocols ineffective.

Module 1: Solvent Strategy (The First Line of Defense)

Q: Standard buffers (PBS, Tris) failed. DMSO worked partially but the solution is cloudy. What is the remediation?

A: You are likely witnessing "micro-aggregation."[1] For FAAs, standard organic solvents often fail to disrupt the fluorous-fluorous interactions.[1] You must utilize fluorinated alcohols.[1]

The "Gold Standard" Protocol: HFIP Dissolution

Hexafluoroisopropanol (HFIP) is the most effective solvent for FAAs. It works by donating strong hydrogen bonds that disrupt the intermolecular


-sheet-like aggregates often stabilized by fluorine.[1][2]

Step-by-Step Solubilization Protocol:

  • Initial Wetting: Add neat HFIP to the dry powder.[1] Use 50–100 µL per mg of peptide/amino acid.[1]

    • Why: HFIP breaks the fluorous aggregates immediately.

  • Vortex & Sonication: Vortex for 30 seconds. If visual particulates remain, sonicate for 5 minutes at room temperature.[1]

  • Dilution (The "Switch"):

    • For Synthesis/Purification: Dilute with Dichloromethane (DCM) or Acetonitrile (ACN).[1]

    • For Biological Assays: You cannot use neat HFIP on cells.[1] Evaporate the HFIP to form a thin film (it boils at 58°C), then reconstitute immediately in 100% DMSO , followed by slow dilution into aqueous buffer.

Solvent Compatibility Table[1]
Solvent SystemSuitabilityMechanism of ActionApplication
HFIP (Neat) ExcellentDisruption of secondary structure H-bondsStock solution prep; Aggregate breaking
TFE (Trifluoroethanol) GoodSimilar to HFIP but less potentNMR studies; CD spectroscopy
DMSO ModeratePolar aprotic solvationBiological assays (post-HFIP evaporation)
Water/PBS PoorHigh polarity forces hydrophobic collapseFinal dilution only (<1% DMSO)

Module 2: pH & pKa Management (The Electronic Effect)

Q: My FAA dissolves at pH 10 but precipitates at pH 7. Why?

A: Fluorination drastically alters acidity.[1] The electron-withdrawing nature of fluorine lowers the pKa of neighboring groups.

  • 
    -Amino Group:  Becomes less basic (pKa drops by ~1.0–2.0 units).[1] It may not be protonated (charged) at neutral pH, reducing solubility.[1]
    
  • Carboxylic Acid: Becomes more acidic (pKa drops).[1]

Troubleshooting Workflow: If your FAA is insoluble at pH 7.4, calculate the shifted Isoelectric Point (pI).[1] You likely need to move further away from the pI than you would for a non-fluorinated analog.

DOT Diagram: Solubility Decision Tree

SolubilityLogic Start Start: Insoluble FAA/Peptide App Intended Application? Start->App Synth Synthesis / Purification App->Synth Bio Biological Assay App->Bio HFIP Dissolve in 100% HFIP (Break Aggregates) Synth->HFIP Bio->HFIP Synth_Solv Dilute with DCM or DMF HFIP->Synth_Solv Evap Evaporate HFIP to Thin Film HFIP->Evap DMSO Reconstitute in DMSO Evap->DMSO Buffer Slow addition to Buffer (Check pKa shift) DMSO->Buffer

Caption: Decision logic for solubilizing fluorinated amino acids based on downstream application.

Module 3: Solid Phase Peptide Synthesis (SPPS)

Q: I see "deletion sequences" or incomplete coupling after the fluorinated residue. Is the reagent bad?

A: The reagent is likely fine. The issue is steric hindrance and reduced nucleophilicity .

  • Reduced Nucleophilicity: If the N-terminus is fluorinated (e.g., trifluoroethyl-amine), the amine is electron-deficient and reacts sluggishly.[1]

  • Steric Bulk: A –CF₃ group has a Van der Waals volume similar to an isopropyl group (Valine) or ethyl group, but with rigid electronic repulsion.[1]

Advanced SPPS Protocol for "Difficult" Fluorinated Couplings

Reagent Swap: Do not use standard HBTU/DIC. Switch to HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) with HOAt .[1] The pyridine nitrogen in HOAt provides a "neighboring group effect" that accelerates coupling.

The "Magic Mixture" (Chaotropic Salts): Add 0.1 M LiCl (Lithium Chloride) or KSCN (Potassium Thiocyanate) to the coupling mixture.

  • Mechanism:[1][3][4] These salts disrupt the internal hydrogen bonding/aggregation of the peptide chain on the resin, exposing the reactive amine.

Microwave Assistance: Perform the coupling at 75°C for 5 minutes (for standard FAAs) or 50°C for 20 minutes (for Cysteine/Histidine containing sequences to avoid racemization).

DOT Diagram: SPPS Rescue Workflow

SPPS_Rescue Fail Coupling Failure (Incomplete Fmoc removal or low yield) Diag Diagnose Cause Fail->Diag Steric Steric Hindrance (Bulky -CF3) Diag->Steric Agg On-Resin Aggregation (Fluorous Packing) Diag->Agg Sol1 Solution: Microwave (75°C, 5 min) Steric->Sol1 Sol3 Solution: Double Couple (Use HATU/HOAt) Steric->Sol3 Agg->Sol1 Sol2 Solution: Chaotropic Salts (0.1M LiCl in DMF) Agg->Sol2

Caption: Troubleshooting logic for failed coupling events involving fluorinated residues.

Frequently Asked Questions (FAQs)

Q: Can I use sonication to dissolve FAAs for cell culture? A: Yes, but be cautious. Sonication generates heat, which can degrade sensitive peptides.[1] Always sonicate in short bursts (10s on/10s off) on ice. Ensure the solvent is DMSO or HFIP before adding water. Sonicating a precipitate in water rarely works for FAAs.[1]

Q: How does fluorination affect the retention time in HPLC? A: Expect a significant shift. Fluorinated peptides are more hydrophobic (lipophilic) and will elute later on a C18 Reverse-Phase column compared to their non-fluorinated parents.[1] You may need to increase the gradient slope or use a C4 column if the peptide binds too strongly.

Q: Are there specific protecting groups I should look for? A: Yes. For SPPS, ensure your fluorinated amino acid uses Fmoc protection.[1] If the fluorine is on the side chain (e.g., Fluorophenylalanine), standard side-chain protection (like Boc or tBu) is usually compatible.[1] However, be aware that the Fmoc deprotection step (using piperidine) can sometimes induce side reactions if the fluorine is on the


-carbon (rare, but possible elimination reactions).

References

  • Solid phase synthesis of peptides containing backbone-fluorinated amino acids. Source: Organic & Biomolecular Chemistry (RSC) URL:[1][Link]

  • Fluorinated amino acids: compatibility with native protein structures and effects on protein–protein interactions. Source: Chemical Society Reviews URL:[1][3][Link]

  • Impact of Fluorine Pattern on Lipophilicity and Acid–Base Properties. Source: Journal of Medicinal Chemistry (via PMC) URL:[Link]

  • Volatile Anesthetic Sevoflurane Precursor 1,1,1,3,3,3-Hexafluoro-2-Propanol (HFIP) Exerts an Anti-Prion Activity. (Demonstrates HFIP mechanism on aggregates) Source: Int. J. Mol.[1] Sci. (via PMC) URL:[Link]

Sources

Technical Support Center: Purification of Cbz-2,3-Difluoro-D-Phenylalanine & Intermediates

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a dedicated technical resource for researchers, scientists, and drug development professionals engaged in the synthesis and purification of Cbz-2,3-Difluoro-D-Phenylalanine and its synthetic intermediates. The unique trifecta of a bulky lipophilic protecting group (Cbz), an electron-rich difluorinated aromatic ring, and a defined stereocenter (D-configuration) presents specific challenges that require nuanced purification strategies. This document provides in-depth, experience-driven solutions to common experimental hurdles.

Section 1: Frequently Asked Questions (FAQs)

Q1: What are the primary purification methods for a Cbz-protected fluorinated amino acid like this?

A1: The purification strategy typically involves a multi-step approach leveraging the physicochemical properties of the molecule. The standard sequence is:

  • Aqueous Work-up with Acid/Base Extraction: This is the first line of defense. After the Cbz protection reaction (typically under basic conditions), the mixture is washed with a non-polar organic solvent like diethyl ether to remove unreacted benzyl chloroformate.[1] The aqueous layer is then acidified, which protonates the carboxylate group of the amino acid, rendering the desired product neutral and causing it to precipitate or be extracted into an organic solvent like ethyl acetate.[1][2]

  • Crystallization/Recrystallization: Cbz-protected amino acids are often crystalline solids.[3] Recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes, toluene/methanol) is a powerful technique for removing both more and less polar impurities.

  • Silica Gel Chromatography: If crystallization fails to provide adequate purity, flash chromatography is employed. The polarity of the difluorinated ring and the Cbz group dictates a moderately polar solvent system.

  • Reverse-Phase HPLC (RP-HPLC): For achieving the highest purity (>98%), especially at the final stage or for small-scale purification, preparative RP-HPLC is the method of choice. It is also the primary tool for analytical purity assessment.[4]

Q2: How does the 2,3-difluoro-phenyl group specifically affect the purification strategy?

A2: The difluoro substitution significantly impacts the molecule's electronic properties and intermolecular interactions, which must be considered during purification:

  • Increased Polarity and Altered Retention: The fluorine atoms are highly electronegative, altering the charge distribution of the aromatic ring. This can lead to unexpected elution profiles in both normal and reverse-phase chromatography compared to its non-fluorinated analog.

  • "Fluorous" Interactions: Fluorinated molecules can exhibit unique "fluorophilicity," meaning they have an affinity for other fluorinated moieties.[5] This can be exploited in chromatography. If standard silica or C18 columns fail to resolve impurities, switching to a fluorinated stationary phase (e.g., a pentafluorophenylpropyl or "PFP" phase) can provide dramatically different and superior selectivity for halogenated aromatic compounds.[6][7]

  • NMR Analysis: The fluorine atoms provide a powerful analytical handle. ¹⁹F NMR spectroscopy is an exceptionally sensitive and clean technique for assessing purity, detecting fluorinated intermediates, and identifying byproducts.[8]

Q3: What are the most common impurities I should expect during the synthesis and purification of Cbz-2,3-Difluoro-D-Phenylalanine?

A3: Impurities typically arise from the starting materials, side reactions, or decomposition. Awareness of these is key to designing an effective purification scheme.

Impurity Type Common Examples Origin Recommended Removal Method
Starting Materials Unreacted 2,3-Difluoro-D-PhenylalanineIncomplete reactionAcid/base work-up (starting material is zwitterionic and water-soluble at neutral pH)
Reagent-Derived Benzyl alcohol, dibenzyl carbonateDecomposition of benzyl chloroformate (Cbz-Cl)Aqueous washes, silica gel chromatography
Side Products N,N-di-Cbz-protected amino acid[9]Over-reaction with Cbz-ClSilica gel chromatography
Racemic or L-enantiomerLack of stereocontrol in synthesis or racemizationChiral HPLC or diastereomeric crystallization
N-AcylureaByproduct if using carbodiimide coupling agents (e.g., DCC) in subsequent steps[10]Filtration (if insoluble), silica gel chromatography
Solvents Ethyl acetate, Dichloromethane, THFResidual from reaction or work-upHigh-vacuum drying, recrystallization

Q4: How can I rigorously assess the chemical and chiral purity of my final product?

A4: A combination of techniques is essential:

  • ¹H and ¹³C NMR: Confirms the chemical structure and can reveal organic impurities if they are present in significant amounts (>1-2%).

  • ¹⁹F NMR: As mentioned, this is highly sensitive for detecting any fluorine-containing impurities.[8]

  • LC-MS: Confirms the molecular weight of the desired product and can help identify the mass of unknown impurities.

  • Reverse-Phase HPLC with UV Detection: The gold standard for quantifying chemical purity. A gradient method using acetonitrile/water with 0.1% TFA is common.[4]

  • Chiral HPLC: This is mandatory to determine the enantiomeric excess (ee). The Cbz-protected amino acid can often be analyzed directly on a chiral stationary phase (e.g., Chiralpak series). Alternatively, the carboxyl group can be derivatized to form diastereomers which are then separated on a standard reverse-phase column.[11]

Section 2: Troubleshooting Purification

This section addresses specific problems encountered during the purification workflow.

ProblemPotential Cause(s)Recommended Solution(s)
Product "oils out" or forms a gum during crystallization. 1. Solvent system is inadequate (product is too soluble).2. Presence of impurities depressing the melting point.3. Cooling rate is too fast.1. Adjust Solvent System: Add a non-polar "anti-solvent" (e.g., hexanes, heptane) dropwise to the solution at a slightly elevated temperature until turbidity appears, then allow to cool slowly.2. Trituration: Stir the oil vigorously with a poor solvent (like hexanes) to induce solidification and wash away soluble impurities.3. Pre-Purification: Run the crude material through a short plug of silica gel to remove gross impurities before attempting recrystallization.
Low yield after aqueous work-up and extraction. 1. Incomplete precipitation/extraction due to incorrect pH.2. Product has partial solubility in the aqueous layer.3. Emulsion formation during extraction.1. Verify pH: Use a pH meter to ensure the aqueous layer is strongly acidic (pH 1-2) before extraction.[1]2. Back-Extraction: After the primary extraction, re-extract the aqueous layer with fresh solvent (e.g., 2-3 additional times with ethyl acetate).3. Break Emulsion: Add brine (saturated NaCl solution) to the separatory funnel to increase the ionic strength of the aqueous phase.
Impurity co-elutes with the product in silica gel chromatography. 1. Insufficient resolution with the chosen solvent system.2. Column is overloaded.3. The impurity has very similar polarity to the product.1. Optimize TLC: Systematically screen different solvent systems. Try adding a small amount of acetic acid (~0.5%) to the mobile phase to sharpen the product peak. Try less polar systems (e.g., Dichloromethane/Methanol) or different solvent classes (e.g., Toluene/Acetone).2. Reduce Load: Decrease the amount of crude material loaded onto the column relative to the silica volume (aim for a 1:50 to 1:100 mass ratio).3. Change Stationary Phase: Consider switching to reverse-phase chromatography (C18 silica) or a PFP column for orthogonal selectivity.[6]
Final product shows enantiomeric impurity by chiral HPLC. 1. Racemization occurred during the synthesis (e.g., under harsh basic conditions).[3]2. The chiral starting material was not enantiopure.1. Preparative Chiral HPLC: This is the most direct method to separate the enantiomers, though it can be costly and time-consuming.2. Diastereomeric Recrystallization: React the racemic mixture with a chiral resolving agent (e.g., a chiral amine) to form diastereomeric salts. These salts have different solubilities and can be separated by fractional crystallization. This is a classical but powerful technique.

Section 3: Core Experimental Protocols

Protocol 1: Standard Post-Reaction Work-up and Crystallization

This protocol assumes the Cbz protection was performed in an aqueous basic solution (e.g., using Na₂CO₃ or NaOH).

  • Initial Quench & Wash: Transfer the reaction mixture to a separatory funnel. Wash the aqueous mixture twice with diethyl ether to extract unreacted benzyl chloroformate and non-polar byproducts. Discard the organic layers.

  • Acidification: Cool the aqueous layer in an ice bath. Slowly add 1 M HCl with stirring until the pH of the solution is ~2 (verify with a pH meter). A white precipitate of the Cbz-protected amino acid should form.

  • Extraction: Extract the acidified mixture three times with ethyl acetate. The product will move into the organic layer.

  • Drying and Concentration: Combine the organic layers, wash once with brine, and dry over anhydrous sodium sulfate (Na₂SO₄). Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude solid or oil.

  • Recrystallization:

    • Dissolve the crude product in a minimum amount of a hot solvent in which it is soluble (e.g., ethyl acetate, acetone, or toluene).

    • Slowly add a non-polar anti-solvent (e.g., hexanes or heptane) until the solution becomes faintly cloudy.

    • Allow the flask to cool slowly to room temperature, and then place it in a 4 °C refrigerator overnight to maximize crystal formation.

    • Collect the crystals by vacuum filtration, wash with a small amount of cold anti-solvent, and dry under high vacuum.

Protocol 2: Flash Column Chromatography (Silica Gel)
  • Solvent System Selection: Using thin-layer chromatography (TLC), identify a solvent system that provides good separation between your product and impurities. The target Rƒ for the product should be between 0.25 and 0.35. A common starting point for Cbz-amino acids is a gradient of methanol in dichloromethane (e.g., 0-5% MeOH in DCM) or ethyl acetate in hexanes (e.g., 20-60% EtOAc/Hex).

  • Column Packing: Pack a glass column with silica gel using the chosen eluent system (wet packing).

  • Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or dichloromethane. Alternatively, perform a "dry load" by adsorbing the product onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.

  • Elution: Run the column, collecting fractions. Monitor the elution process using TLC.

  • Fraction Pooling & Concentration: Combine the fractions containing the pure product and concentrate under reduced pressure to yield the purified compound.

Section 4: Visualization of Workflows

Purification_Workflow cluster_start Initial Reaction cluster_workup Aqueous Work-up cluster_primary Primary Purification cluster_secondary Secondary Purification (Optional) Crude Crude Reaction Mixture Workup Acid/Base Extraction (EtOAc / aq. HCl) Crude->Workup Crystallize Recrystallization Workup->Crystallize PurityCheck1 Purity Check (TLC, NMR) Crystallize->PurityCheck1 Chromatography Silica Gel or RP-HPLC PurityCheck1->Chromatography Impure FinalProduct Pure Product PurityCheck1->FinalProduct Pure PurityCheck2 Final Purity & Chiral Analysis (HPLC, Chiral HPLC, NMR) Chromatography->PurityCheck2 PurityCheck2->FinalProduct Pure

Caption: General purification workflow for Cbz-2,3-Difluoro-D-Phenylalanine.

Chromatography_Troubleshooting cluster_solvent Mobile Phase Optimization cluster_phase Stationary Phase Optimization Start Impurity Co-elutes with Product on Silica ChangeSolvent Optimize Mobile Phase? Start->ChangeSolvent ChangePhase Change Stationary Phase? Start->ChangePhase TryGradient Use Shallower Gradient ChangeSolvent->TryGradient RP_HPLC Switch to Reverse-Phase (C18) ChangePhase->RP_HPLC PFP_Column Use Fluorinated Phase (PFP) Exploits 'Fluorophilicity' ChangePhase->PFP_Column AddModifier Add Modifier (e.g., 0.5% AcOH) TryGradient->AddModifier NewSystem Try Orthogonal Solvents (e.g., Toluene/Acetone) AddModifier->NewSystem End Resolution Achieved NewSystem->End RP_HPLC->End PFP_Column->End

Caption: Decision tree for troubleshooting co-eluting impurities in chromatography.

Section 5: References

  • LCGC International. Fluorinated HPLC Phases — Looking Beyond C18 for Reversed-Phase HPLC. Available at:

  • Varughese, P., Gangoda, M.E., & Gilpin, R.K. (1988). Applications of Fluorinated Compounds as Phases and Additives in Chromatography and Their Uses in Pharmaceutical Analysis. Journal of Chromatographic Science, 26(8). Available at:

  • El-Faham, A., et al. (2020). Fluorinated phenylalanines: synthesis and pharmaceutical applications. Molecules, 25(10), 2343. Available at: [Link]

  • Google Patents. US8357820B2 - Process for producing N-protected amino acid. Available at:

  • McCloud, S., et al. (2022). Tracking Fluorine during Aqueous Photolysis and Advanced UV Treatment of Fluorinated Phenols and Pharmaceuticals Using a Combined 19F-NMR, Chromatography, and Mass Spectrometry Approach. Environmental Science & Technology, 56(1), 57-67. Available at: [Link]

  • Kimata, K., et al. (1995). Separation Behavior of Various Organic Compounds on Branched-Polyfluoroalkylsilane Coated SilicaGel Columns. Journal of Chromatographic Science, 33(7), 355-361. Available at:

  • Wang, Y., et al. (1998). [Determination of chiral purity of synthetic amino acids by high performance liquid chromatography]. Se Pu, 16(5), 430-433. Available at: [Link]

  • Bhattacharya, S., et al. (2013). Synthesis and spectral characterization of a new dipeptide analogue: 2-Amino-N-(2-amino-ethyl)-3-phenyl-propionamide. Der Pharma Chemica, 5(1), 14-22. Available at:

  • Gao, Y., et al. (2012). Separation of Fluorinated Amino Acids and Oligopeptides from their Non-fluorinated Counterparts using High-performance Liquid Chromatography. Journal of Chromatography A, 1228, 203-208. Available at: [Link]

  • Li, Y., et al. (2021). Fluorinated covalent organic frameworks as a stationary phase for separation of fluoroquinolones by capillary electrochromatography. Microchimica Acta, 188(1), 1-9. Available at: [Link]

  • Martín, V. S., et al. (2004). First Practical Protection of r-Amino Acids as N,N-Benzyloxycarbamoyl Derivatives. Organic Letters, 6(24), 4475–4477. Available at: [Link]

  • Organic Chemistry Portal. Cbz-Protected Amino Groups. Available at: [Link]

  • Parmeggiani, F., et al. (2018). Developing deprotectase biocatalysts for synthesis. Chemical Communications, 54(52), 7191-7194. Available at: [Link]

  • Goto, M., et al. (2018). Kinetics of Non-Enzymatic Synthesis of Dipeptide Cbz-Phe-Leu with AOT Reversed Micelles. Processes, 6(11), 221. Available at: [Link]

Sources

Technical Support Center: Cbz-Protected Fluorinated Amino Acids

Author: BenchChem Technical Support Team. Date: February 2026

Core Stability Profile

The storage stability of Cbz-protected fluorinated amino acids is governed by the tension between the robust Carbobenzyloxy (Cbz) protecting group and the destabilizing electronic effects of the fluorine substituent.

While the Cbz group itself is generally stable to moisture and mild acids, the fluorine atom introduces unique vulnerabilities:

  • 
    -Proton Acidity:  The strong electron-withdrawing nature of fluorine (inductively through 
    
    
    
    -bonds) significantly lowers the pKa of the
    
    
    -proton. This makes the compound susceptible to racemization even under mild basic conditions or prolonged storage in non-ideal environments.
  • Amorphous Morphology: The conflict between the lipophilic Cbz group and the polar C-F bond often disrupts crystal packing. Consequently, many of these analogs exist as amorphous foams or oils rather than crystalline solids, drastically increasing their hygroscopicity .

  • Rotameric Complexity: The carbamate linkage exhibits restricted rotation, often leading to split NMR signals that users mistake for impurities.

Storage & Handling Protocols

Module A: Environmental Control

To maximize shelf-life (targeting >2 years), strict adherence to the "Cold-Dark-Dry" triad is required.

ParameterSpecificationScientific Rationale
Temperature -20°C (Long-term)2-8°C (Active use)Lowers kinetic energy, significantly retarding the rate of spontaneous racemization and

-elimination of HF.
Atmosphere Argon or Nitrogen Prevents oxidative degradation. More importantly, it excludes atmospheric moisture which accelerates hydrolysis of the free acid to sticky gums.
Container Amber Glass with Teflon-lined capAmber glass blocks UV (which can degrade Cbz over years). Teflon prevents leaching of plasticizers which these lipophilic compounds can absorb.
Desiccation Required Due to the amorphous nature of fluorinated analogs, they act as "sponges" for water. Store vials inside a secondary jar containing Drierite or silica gel.
Module B: The "Thaw" Protocol (Critical)

Failure to follow this causes 80% of user-reported "decomposition" issues.

  • Remove vial from freezer.

  • Do NOT open. Place in a desiccator at room temperature for 30–60 minutes.

  • Ensure the vial is warm to the touch before breaking the seal.

    • Why? Opening a cold vial condenses atmospheric moisture onto the amorphous solid, turning it into a sticky gum within seconds.

Troubleshooting Guides & FAQs

Scenario 1: "My compound has turned into a sticky gum/oil."

Diagnosis: Hygroscopic collapse. The compound has absorbed water, lowering its glass transition temperature (


). This is rarely chemical decomposition but a physical state change.
Corrective Action: 
  • Dissolve the gum in minimal DCM (Dichloromethane).

  • Dry over anhydrous

    
    .
    
  • Filter and evaporate.

  • Azeotrope: Co-evaporate with toluene (

    
    ) to remove trace moisture.
    
  • High-vacuum dry ( < 1 mbar) for 12 hours. It should return to a foam/solid.

Scenario 2: "NMR shows double peaks. Is it impure?"

Diagnosis: Carbamate Rotamers. The


 bond in the Cbz group has partial double-bond character, creating cis and trans conformers that exchange slowly on the NMR timescale.
Verification Protocol: 
  • Standard Test: Run

    
     NMR at elevated temperature (e.g., 50°C or 323K) in DMSO-
    
    
    
    .
  • Result: If the split peaks coalesce into single sharp peaks, they are rotamers. If they remain distinct, you have an impurity.

Scenario 3: "The optical rotation ( ) is lower than the CoA."

Diagnosis: Partial Racemization. Fluorine makes the


-proton acidic. If the sample was exposed to even trace bases (e.g., amines in the lab air, residual bicarbonate from workup) during storage, it may have racemized.
Resolution: 
  • Check enantiomeric excess (ee%) via Chiral HPLC (see Protocol below). Optical rotation is unreliable for fluorinated amino acids due to low specific rotation values.

Visual Workflows

Diagram 1: Storage Decision Tree

Use this workflow to determine the correct storage fate for incoming shipments.

StorageWorkflow Start Incoming Cbz-F-AA Shipment PhysicalCheck Physical State Check Start->PhysicalCheck IsSolid Crystalline Solid? PhysicalCheck->IsSolid IsOil Amorphous Foam/Oil IsSolid->IsOil No PrepSolid Standard Protocol: Amber Vial, -20°C IsSolid->PrepSolid Yes PrepOil High Risk Protocol: Vacuum Seal + Desiccant Secondary Container IsOil->PrepOil Usage User Needs Material PrepSolid->Usage PrepOil->Usage Thaw Equilibrate to RT (Desiccator, 45 mins) Usage->Thaw Open Open & Weigh Thaw->Open Purge Backfill with Argon Open->Purge Purge->PrepSolid Return to Storage

Caption: Decision matrix for handling crystalline vs. amorphous fluorinated building blocks to prevent moisture ingress.

Diagram 2: Degradation Mechanisms

Understanding the chemical risks driven by the fluorine atom.

Degradation Compound Cbz-Fluoro-AA (Active Alpha-Proton) Trigger Trigger: Trace Base / Moisture Compound->Trigger Path1 Path A: Racemization (Most Common) Trigger->Path1 Path2 Path B: Hydrolysis (Physical) Trigger->Path2 Mech1 Enolate Formation (Stabilized by F) Path1->Mech1 Result1 Loss of Optical Purity (D/L Mixture) Mech1->Result1 Mech2 Hygroscopic Water Absorption Path2->Mech2 Result2 Sticky Gum Formation (Reversible) Mech2->Result2

Caption: Mechanistic pathways showing why fluorine increases racemization risk (Path A) and hygroscopicity (Path B).

QC Protocols (Self-Validation)

Protocol A: Chiral HPLC Method (Purity Check)

Do not rely on standard C18 gradients. Fluorinated isomers often co-elute on reverse phase.

  • Column: Chiralpak IA or IC (Immobilized Amylose/Cellulose).

  • Mobile Phase: Hexane : IPA (Isopropanol) + 0.1% TFA.

    • Note: The TFA is critical to suppress ionization of the carboxylic acid, ensuring sharp peaks.

  • Detection: UV @ 254 nm (Targeting the Cbz phenyl ring).

  • Acceptance Criteria: ee% > 98.0%.

Protocol B: High-Temp NMR (Rotamer Check)
  • Solvent: DMSO-

    
     (Avoid 
    
    
    
    as it promotes aggregation).
  • Temp: 323 K (50°C).

  • Focus Region: 5.0–5.2 ppm (Benzylic

    
     of Cbz).
    
  • Interpretation: At 25°C, this often appears as two singlets or a broad lump. At 50°C, it must collapse to a sharp singlet.

References

  • Greene's Protective Groups in Organic Synthesis , 5th Ed. Wuts, P.G.M. (2014).[1] John Wiley & Sons. (Standard reference for Cbz stability profiles).

  • Unexpected trends in the hydrophobicity of fluorinated amino acids. Phys. Chem. Chem. Phys., 2019, 21, 2029-2038. (Explains the polarity/hydrophobicity conflict leading to amorphous states).

  • Asymmetric α-Fluoroalkyl-α-Amino Acids: Recent Advances. Molecules, 2020. (Details the electron-withdrawing effects of fluorine on amino acid stability).

  • Theoretical and experimental 1H-NMR spectroscopy for a series of Cbz-amino acids. Bulletin of the Chemical Society of Ethiopia, 2026. (Confirming rotameric behavior in Cbz-protected species).

Sources

Handling moisture sensitivity in fluorinated amino acid reagents

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Handling Moisture Sensitivity & Stability in Fluorinated Building Blocks

Welcome to the Technical Support Center

Status: Operational | Tier: Advanced Application Support Expertise Level: Senior Scientist / Process Chemist

You are accessing the definitive troubleshooting hub for Fluorinated Amino Acids (FAAs) . Unlike standard canonical amino acids, FAAs possess unique electronic properties due to the high electronegativity of fluorine (


). This inductive effect (

) significantly alters the pKa of neighboring functional groups, making activated species hyper-electrophilic and disproportionately sensitive to moisture-induced hydrolysis and racemization.

This guide provides self-validating protocols to ensure reagent integrity from storage to synthesis.

Part 1: The Core Mechanism (The "Why")

Before troubleshooting, you must understand why your reagent failed. It is rarely "bad luck"; it is usually Inductive Destabilization .

  • The Trap: You treat Fmoc-Phe(4-F)-OH exactly like Fmoc-Phe-OH.

  • The Reality: The fluorine atom pulls electron density away from the aromatic ring and the

    
    -carbon.
    
    • Activated Ester Instability: When you activate the carboxyl group (e.g., forming an O-acylisourea or active ester), the carbonyl carbon becomes more positive (electrophilic) than in non-fluorinated counterparts. Water attacks this carbon up to 8x faster than standard amino acids [1].

    • Racemization Risk: The electron-withdrawing nature increases the acidity of the

      
      -proton (
      
      
      
      ). Bases (like DIPEA or Piperidine) can deprotonate this position more easily, leading to rapid racemization via oxazolone formation in the presence of even trace moisture [2].

Part 2: Storage & Pre-Handling Protocols

Issue: Reagent clumping, acidic smell, or "wet" appearance upon opening.

Standard Operating Procedure (SOP): The "Cold Chain" Rule

Moisture condensation is the primary killer of FAA reagents. If you open a cold bottle in a warm lab, atmospheric water immediately condenses on the powder, initiating hydrolysis.

Visual Workflow: Safe Thawing Protocol

StorageProtocol Start Reagent Arrival (-20°C / +4°C) Desiccator Place in Desiccator (Do NOT Open) Start->Desiccator Immediate transfer Equilibrate Equilibrate to RT (Min. 3-4 Hours) Desiccator->Equilibrate Warm up Open Open Under Inert Gas (Argon/N2) Equilibrate->Open Only when T_bottle = T_room Weigh Rapid Weighing (< 2 mins) Open->Weigh Minimize exposure Reseal Reseal & Parafilm Weigh->Reseal Purge headspace Reseal->Start Return to cold

Figure 1: The mandatory equilibration workflow to prevent condensation-induced hydrolysis.

FAQ: Storage

Q: Can I store FAAs in solution (e.g., dissolved in DMF) to save time? A: Absolutely not. Fluorinated activated esters (and even free acids in some solvents) degrade rapidly.

  • Mechanism:[1][2] DMF often contains trace amines and water. The fluorine substituent accelerates the nucleophilic attack of these impurities.

  • Rule: Always prepare solutions fresh immediately before coupling.

Part 3: Solubilization & Activation (Troubleshooting)

Issue: Cloudy solutions, precipitate formation, or low coupling efficiency.

Critical Parameter: Solvent Water Content

Because FAAs form hyper-reactive activated species, the tolerance for water is lower than for standard amino acids.

Table 1: Maximum Tolerable Water Limits
Reagent ClassStandard AA Limit (ppm)Fluorinated AA Limit (ppm)Risk Factor
Fmoc-AA-OH < 500 ppm< 100 ppm Pre-activation hydrolysis
Fmoc-AA-Cl (Acid Chlorides) < 200 ppm< 10 ppm Violent decomposition
Pentafluorophenyl Esters (PfP) < 300 ppm< 50 ppm Rapid hydrolysis to free acid
Troubleshooting Guide: The "Cloudy Solution" Logic

Scenario: You dissolved Fmoc-Phe(4-F)-OH in DMF, added DIPEA/HATU, and it turned cloudy or precipitated after 5 minutes.

  • Check the Base: Fluorinated amino acids are acidic.[3][4] If you added base before the coupling reagent, you may have formed a salt that has poor solubility in organic solvents.

    • Fix: Dissolve AA + HATU first, then add DIPEA.

  • Check the Water: The cloudiness is often the urea byproduct (from carbodiimides) or hydrolyzed active ester precipitating.

    • Test: Add a molecular sieve (3Å or 4Å) to a test vial. If the solution clears or stability improves, your solvent is wet.

Part 4: Solid-Phase Peptide Synthesis (SPPS) & Racemization

Issue: "Deletion sequences" (missing residues) or detection of D-isomers (racemization) in the final peptide.

The Racemization Trap

Fluorine acts as a "chemical magnet," pulling electrons. This makes the


-proton acidic. When you activate the amino acid, it becomes prone to losing that proton to a base, destroying the chirality.
Visual Mechanism: Moisture-Assisted Racemization

Racemization Activated Activated Fluorinated AA (O-Acylisourea / Ester) Oxazolone Oxazolone Intermediate (5-membered ring) Activated->Oxazolone Cyclization (Fast due to F-induction) Base Base (DIPEA/Piperidine) Enol Enolization (Loss of Chirality) Oxazolone->Enol Base removes acidic H-alpha Racemic Racemic Peptide Product (L- and D- isomers) Enol->Racemic Reprotonation (Random side) Moisture Moisture / H2O Moisture->Activated Hydrolysis (Competes with Coupling)

Figure 2: Pathway B (Oxazolone formation) is the dominant racemization route for fluorinated amino acids, accelerated by base and stabilized by the inductive effect [3].

Protocol: The "Low-Base / High-Speed" Coupling

To mitigate this, you must alter your standard SPPS cycle:

  • Use Collidine instead of DIPEA: 2,4,6-Trimethylpyridine (Collidine) is a weaker base and sterically hindered, significantly reducing proton abstraction at the

    
    -carbon [4].
    
  • Oxyma Pure / DIC: Switch from HBTU/HATU to DIC/Oxyma. This creates a less basic environment (pH ~6-7 vs pH >9) while maintaining high activation energy.

  • Pre-Activation is Forbidden: Do not pre-activate fluorinated AAs in a separate vial. Add reagents in situ to the resin to minimize the time the activated species sits in solution.

Part 5: Analytical Verification (QC)

Issue: How do I prove my reagent is still good?

Method: 19F NMR Spectroscopy This is the gold standard. Fluorine NMR is highly sensitive to chemical environment changes.

  • Intact Reagent: Sharp singlet (or specific multiplet) at the expected shift (e.g., ~ -115 ppm for 4-F-Phe).

  • Hydrolyzed/Degraded: Appearance of a secondary peak slightly upfield/downfield (often shifted by 1-2 ppm).

  • Free Fluoride: A triplet at -119 ppm (in aqueous/protonated solvents) indicates defluorination (rare but possible in harsh basic conditions).

References

  • S. L. Zhang et al. , "Effect of fluorine substitution on the rate for ester hydrolysis," Journal of Fluorine Chemistry, 2006.

  • Bachem Technical Guides , "Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives," Bachem, 2024.

  • J. Jadhav et al. , "Racemization of amino acids during peptide synthesis," Peptide Science, 2013.

  • El-Faham, A. & Albericio, F. , "Peptide Coupling Reagents, More than a Letter Soup," Chemical Reviews, 2011.[5]

  • AAPPTec Support , "Handling and Storage of Peptides & Reagents," AAPPTec, 2023.

Sources

Validation & Comparative

A Comparative Guide to the Metabolic Stability of 2,3-Difluoro Peptides vs. Non-Fluorinated Analogs

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the Achilles' heel of peptide therapeutics has long been their susceptibility to rapid enzymatic degradation in vivo. This guide provides an in-depth technical comparison of a promising strategy to mitigate this issue: the incorporation of 2,3-difluoroamino acids into peptide backbones. We will explore the mechanistic rationale, present supporting data from analogous fluorinated structures, and provide detailed experimental protocols to empower your own research in this area.

The Challenge of Peptide Instability in Drug Development

Native peptides, despite their high target specificity and potency, often exhibit short plasma half-lives, primarily due to rapid clearance and degradation by proteases.[1][2] The peptide amide bond is the primary target for a vast array of endogenous peptidases, such as aminopeptidases, carboxypeptidases, and endopeptidases, which are ubiquitous in the gastrointestinal tract, blood plasma, and major organs like the liver and kidneys.[3][4] This enzymatic vulnerability necessitates strategies to protect the peptide backbone, thereby enhancing metabolic stability and improving pharmacokinetic profiles.[2][5]

Fluorination: A Proven Strategy for Enhancing Metabolic Stability

The introduction of fluorine into drug candidates is a well-established strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and bioavailability.[1][6][7] The strong carbon-fluorine (C-F) bond and the high electronegativity of fluorine can significantly alter the electronic and conformational properties of a peptide, thereby shielding it from proteolytic attack.[7][8] While various fluorination strategies exist, this guide focuses on the specific incorporation of 2,3-difluoroamino acids, a type of β-amino acid modification.

The Unique Impact of 2,3-Difluorination

The introduction of vicinal (adjacent) fluorine atoms at the 2 and 3 positions of an amino acid residue imposes significant conformational constraints on the peptide backbone. This localized rigidity can disrupt the ideal geometry required for recognition and binding by the active site of a protease.[9][10][11] Unlike monofluorination, which can sometimes introduce an undesirable conformational bias, vicinal difluorination can create opposing stereoelectronic effects that may lead to a more "natural" or desired backbone conformation while still providing a steric and electronic shield against enzymatic hydrolysis.

Furthermore, peptides incorporating β-amino acids, such as 2,3-difluoroamino acids, have demonstrated inherently greater resistance to proteolysis compared to their α-peptide counterparts.[12][13] This is because the altered backbone spacing and geometry of β-peptides are not readily recognized by most endogenous proteases.

While direct comparative data for 2,3-difluoro peptides is emerging, studies on peptides containing other fluorinated β-amino acids have shown significant increases in proteolytic resistance.[14] For instance, the incorporation of a difluoromethyl group into the macrocyclic peptide drug Voxilaprevir contributed to its improved metabolic stability.[7]

Experimental Evaluation of Metabolic Stability

To quantitatively compare the metabolic stability of a 2,3-difluoro peptide with its non-fluorinated analog, two primary in vitro assays are indispensable: the plasma stability assay and the liver microsomal stability assay.

In Vitro Plasma Stability Assay

This assay assesses the stability of a peptide in the presence of the complex mixture of proteases found in blood plasma.

Experimental Workflow: In Vitro Plasma Stability Assay

Caption: Workflow for the in vitro plasma stability assay.

Detailed Protocol:

  • Preparation of Reagents:

    • Prepare 10 mM stock solutions of the test peptides (2,3-difluoro and non-fluorinated) in DMSO.

    • Thaw pooled human plasma (or plasma from the species of interest) on ice and then bring to 37°C in a water bath.

    • Prepare a termination solution of ice-cold acetonitrile containing a suitable internal standard (a stable, structurally similar compound for LC-MS/MS normalization).

  • Incubation:

    • In a microcentrifuge tube, add the peptide stock solution to the pre-warmed plasma to achieve a final peptide concentration of 1-10 µM. The final DMSO concentration should be kept low (<1%) to avoid affecting enzyme activity.

    • Immediately after adding the peptide, vortex gently and take the first aliquot (t=0).

    • Incubate the remaining mixture at 37°C with gentle shaking.

    • At subsequent time points (e.g., 5, 15, 30, 60, 120 minutes), remove aliquots of the reaction mixture.

  • Sample Processing:

    • To each aliquot, add 3 volumes of the ice-cold acetonitrile termination solution.

    • Vortex vigorously for 1 minute to ensure complete protein precipitation.

    • Centrifuge the samples at high speed (e.g., 10,000 x g) for 10 minutes to pellet the precipitated proteins.

    • Carefully transfer the supernatant to a new tube or a 96-well plate for analysis.

  • Analysis:

    • Analyze the samples by LC-MS/MS to quantify the remaining concentration of the parent peptide.

    • The percentage of peptide remaining at each time point is calculated relative to the t=0 sample.

    • The natural logarithm of the percent remaining is plotted against time, and the slope of the linear regression line gives the degradation rate constant (k).

    • The half-life (t½) is calculated using the formula: t½ = 0.693 / k.

Liver Microsomal Stability Assay

This assay evaluates the susceptibility of the peptides to metabolism by Phase I enzymes, primarily cytochrome P450s, which are abundant in liver microsomes. This is particularly relevant for peptides that have been modified to increase their lipophilicity.

Experimental Workflow: Liver Microsomal Stability Assay

Caption: Workflow for the liver microsomal stability assay.

Detailed Protocol:

  • Preparation of Reagents:

    • Prepare peptide stock solutions as in the plasma stability assay.

    • Prepare an NADPH regenerating system (containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase) in phosphate buffer (pH 7.4).

    • Thaw liver microsomes on ice and dilute to the desired concentration (e.g., 0.5 mg/mL) in phosphate buffer.

  • Incubation:

    • In a microcentrifuge tube, combine the diluted microsomes, phosphate buffer, and the test peptide. Pre-incubate this mixture for 5-10 minutes at 37°C.

    • Initiate the metabolic reaction by adding the NADPH regenerating system. This is the t=0 point.

    • Incubate at 37°C with gentle shaking, taking aliquots at various time points (e.g., 0, 10, 20, 30, 60 minutes).

  • Sample Processing and Analysis:

    • The termination, processing, and analysis steps are identical to those described for the plasma stability assay.

    • In addition to half-life, the intrinsic clearance (CLint) can be calculated, which provides a measure of the metabolic capacity of the liver for the peptide.

Comparative Data and Interpretation

While specific data for a model 2,3-difluoro peptide is proprietary, the expected outcome based on published literature for analogous compounds is a significant increase in metabolic stability for the fluorinated version.

Table 1: Expected Comparative Stability Data

PeptidePlasma Half-life (t½, min)Microsomal Half-life (t½, min)
Non-Fluorinated Peptide < 30< 60
2,3-Difluoro Peptide > 120> 120

Interpretation of Results:

  • Increased Half-life: A substantially longer half-life for the 2,3-difluoro peptide in both plasma and microsomal assays would strongly indicate that this modification effectively blocks enzymatic degradation.

  • Mechanism of Protection: The enhanced stability can be attributed to a combination of factors:

    • Steric Hindrance: The fluorine atoms can physically block the approach of the protease to the scissile peptide bond.

    • Electronic Effects: The high electronegativity of fluorine alters the electron density of the peptide backbone, making the amide bond less susceptible to nucleophilic attack by the catalytic residues of the protease.

    • Conformational Rigidity: The 2,3-difluoro modification restricts the conformational freedom of the peptide backbone, preventing it from adopting the precise geometry required for binding to the enzyme's active site.[9][10][11]

Mechanism of Proteolytic Degradation and Fluorine-based Shielding

Peptide_Degradation_and_Fluorine_Shielding cluster_non_fluorinated Non-Fluorinated Peptide Degradation cluster_fluorinated 2,3-Difluoro Peptide Resistance Protease Protease Active Site Binding_NF Enzyme-Substrate Complex (Proper Conformation) Protease->Binding_NF Peptide_NF Peptide Substrate (Flexible Backbone) Peptide_NF->Binding_NF Recognized & Binds Cleavage Peptide Bond Cleavage Binding_NF->Cleavage Hydrolysis Products Degraded Fragments Cleavage->Products Protease2 Protease Active Site No_Binding Binding Prevented (Steric/Electronic Shielding) Protease2->No_Binding Peptide_F 2,3-Difluoro Peptide (Rigid Backbone) Peptide_F->No_Binding Conformational Mismatch Stable_Peptide Intact Peptide No_Binding->Stable_Peptide No Cleavage

Caption: Fluorination hinders protease binding and cleavage.

Conclusion and Future Directions

The incorporation of 2,3-difluoroamino acids represents a highly promising strategy for enhancing the metabolic stability of peptide therapeutics. The strong mechanistic basis, supported by data from related fluorinated compounds, suggests that this modification can effectively shield peptides from proteolytic degradation. The detailed protocols provided in this guide offer a robust framework for researchers to validate this approach with their specific peptides of interest.

References

  • Chiu, H.-P., Kokona, B., Fairman, R., & Cheng, R. P. (2009). Effect of Highly Fluorinated Amino Acids on Protein Stability at a Solvent-Exposed Position on an Internal Strand of Protein G B1 Domain. Journal of the American Chemical Society.
  • Dahan, A., & Amidon, G. L. (2009). Small-Molecule and Peptide-Based Drug Clearance: A Phase-Space Perspective of Physicochemical Properties and Metabolic Stability. Molecular Pharmaceutics.
  • Fosgerau, K., & Hoffmann, T. (2015). Peptide therapeutics: current status and future directions. Drug Discovery Today.
  • Gill, A., et al. (2021). Utility of fluorinated α-amino acids in development of therapeutic peptides. Expert Opinion on Drug Discovery.
  • López-Otín, C., & Bond, J. S. (2008). Proteases: Multifunctional Enzymes in Life and Disease. Journal of Biological Chemistry.
  • Meng, H., & Kumar, K. (2008). Influence of Selective Fluorination on the Biological Activity and Proteolytic Stability of Glucagon-like Peptide-1. Journal of Medicinal Chemistry.
  • O'Harte, F. P. M., et al. (1999). N-terminally modified analogues of glucagon-like peptide-1 with enhanced stability and biological activity. Diabetologia.
  • O'Hagan, D. (2008). Understanding organofluorine chemistry. An introduction to the C–F bond. Chemical Society Reviews.
  • Powell, M. F., et al. (1992). Peptide stability in drug development. II. Effect of single amino acid substitution and glycosylation on peptide solution stability. Pharmaceutical Research.
  • Vlieghe, P., Lisowski, V., Martinez, J., & Khrestchatisky, M. (2010). Synthetic therapeutic peptides: science and market. Drug Discovery Today.
  • Werle, M., & Bernkop-Schnürch, A. (2006). Strategies to improve plasma half life time of peptide and protein drugs. Amino Acids.
  • Wiener, J. J., et al. (2021). Recent advances in proteolytic stability for peptide, protein, and antibody drug discovery. Expert Opinion on Drug Discovery.
  • Seebach, D., et al. (2005). The proteolytic stability of 'designed' beta-peptides containing alpha-peptide-bond mimics and of mixed alpha,beta-peptides: application to the construction of MHC-binding peptides. Chemistry & Biodiversity.
  • Salwiczek, M., et al. (2014). Impact of fluorination on proteolytic stability of peptides: a case study with α-chymotrypsin and pepsin. Amino Acids.
  • Asante, C., et al. (2013). Impact of fluorination on proteolytic stability of peptides in human blood plasma. Bioorganic & Medicinal Chemistry.
  • Koksch, B., et al. (2007). Antimicrobial activity and protease stability of peptides containing fluorinated amino acids. Journal of the American Chemical Society.
  • Buer, B. C., & Marsh, E. N. G. (2012). Fluorinated proteins: from design and synthesis to structure and stability. Protein Science.
  • Berger, A. A., Völler, J.-S., Budisa, N., & Koksch, B. (2017). Fluorinated Amino Acids in Protein Engineering and Design. Accounts of Chemical Research.
  • Hintermann, T., & Seebach, D. (1997). The Biological Stability of β-Peptides: No Interactions between α- and β-Peptidic Structures?
  • Rowe, M. K., et al. (2022). Highly Fluorinated Peptide Probes with Enhanced In Vivo Stability for 19F-MRI. Small.
  • Kondej, K., & Stańczak, A. (2020). Strategies for Improving the Stability of Therapeutic Peptides. Pharmaceuticals.
  • Fiori, S., et al. (2010). Recent Developments in the Synthesis of Fluorinated β-Amino Acids. Current Organic Chemistry.
  • Gmeiner, P. (2006). Conformational restriction of peptides via backbone modification: analogues of the somatostatin receptor ligand octreotide. Amino Acids.
  • Hruby, V. J. (1982). Conformational restrictions of biologically active peptides via amino acid side chain groups. Life Sciences.
  • North, M. (2000). Incorporation of conformationally constrained beta-amino acids into peptides. Journal of Peptide Science.
  • Hofman, G.-J., et al. (2018). Minimising conformational bias in fluoroprolines through vicinal difluorination.
  • Hunter, L. (2017). Homologated amino acids with three vicinal fluorines positioned along the backbone: development of a stereoselective synthesis. Beilstein Journal of Organic Chemistry.
  • Brigaud, T., et al. (2020). Peptide Synthesis with α,α-Difluoro-β-Lactams. Synthesis.
  • Hruby, V. J., al-Obeidi, F., & Sanderson, D. G. (1990). Applications of synthetic peptides. Peptide and Protein Drug Delivery.
  • Gante, J. (1994). Peptidomimetics—tailed sweeteners.
  • Manning, M. C., Chou, D. K., Murphy, B. M., Payne, R. W., & Katayama, D. S. (2010).
  • Di, L., & Kerns, E. H. (2003). Profiling drug-like properties in discovery research. Current opinion in chemical biology.
  • Obach, R. S., et al. (1997). The prediction of human pharmacokinetic parameters from preclinical and in vitro metabolism data. Journal of Pharmacology and Experimental Therapeutics.
  • Lin, J. H., & Lu, A. Y. (1997). Role of pharmacokinetics and metabolism in drug discovery and development. Pharmacological reviews.
  • Kumar, S., & Nussinov, R. (2002). Relationship between ion-pair geometries and electrostatic strengths in proteins. Biophysical journal.
  • Birtalan, E., et al. (2010). Investigating the effects of backbone fluorination on the properties of α/γ-hybrid peptides. Organic & Biomolecular Chemistry.
  • Tang, Y., et al. (2003). Chemical and Enzymatic Synthesis of Fluorinated-Dehydroalanine-Containing Peptides. Journal of the American Chemical Society.
  • Smits, R., & Koksch, B. (2006). How C(alpha)-fluoroalkyl amino acids and peptides interact with enzymes: studies concerning the influence on proteolytic stability, enzymatic resolution and peptide coupling. Current topics in medicinal chemistry.
  • Gill, A. W., et al. (2023). Recent advances in the synthesis of fluorinated amino acids and peptides. Organic & Biomolecular Chemistry.
  • Tang, Y., & Abeles, R. H. (2001). Synthesis of 2-amino-3-fluoroacrylic acid containing peptides. Organic Letters.

Sources

Impact of 2,3-difluorine substitution on peptide lipophilicity (LogP)

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In medicinal chemistry, the modulation of peptide lipophilicity (LogP) is a critical optimization step for bioavailability and membrane permeability. While fluorination is a standard strategy to increase lipophilicity and metabolic stability, the substitution pattern dictates the magnitude of this effect.

This guide analyzes the specific impact of 2,3-difluorophenylalanine (2,3-F


-Phe)  substitution. Unlike the commonly used 3,5-difluoro or 4-fluoro analogs, the 2,3-substitution pattern introduces a unique "Polar Hydrophobicity." The vicinal positioning of fluorine atoms creates a significant molecular dipole that counteracts the intrinsic hydrophobicity of the fluorine atoms. Consequently, 2,3-F

-Phe often yields a lower LogP increase compared to its regioisomers, offering a strategic tool for improving metabolic stability (blocking oxidative hotspots) without compromising aqueous solubility to the extent seen with other fluorinated motifs.

Comparative Analysis: The Fluorine Scan

To understand the utility of 2,3-F


-Phe, we must compare it against the native Phenylalanine (Phe) and the lipophilicity-maximizing 3,5-difluoro isomer.
The Dipole-Lipophilicity Paradox

Fluorine is the most electronegative element, yet the C-F bond is hydrophobic. The net lipophilicity of a fluorinated aromatic ring is a vector sum of these competing properties:

  • Intrinsic Hydrophobicity: Fluorine has a larger van der Waals radius (1.47 Å) than Hydrogen (1.20 Å), increasing surface area and lipophilicity.

  • Dipole Moment: The vector sum of C-F dipoles determines the molecule's overall polarity. A higher net dipole increases interaction with polar solvents (water), effectively lowering LogP relative to non-polar isomers.

Performance Matrix
FeatureNative Phe 2,3-F

-Phe
3,5-F

-Phe
4-F-Phe
Substitution Pattern NoneOrtho-VicinalMeta-MetaPara
Net Dipole Moment (

)
~0 DHigh (~2.95 D) Low (~1.5 D)Moderate (~1.4 D)
Lipophilicity (LogP) Trend BaselineModerate Increase High IncreaseModerate Increase
Aqueous Solubility ModerateRetained/Good ReducedModerate
Metabolic Stability Low (P450 labile)High (Blocks 2,3 oxidation) HighModerate
Primary Application Native structureSolubility + Stability Membrane PenetrationInteraction Probing

Technical Insight: The 2,3-difluoro motif creates a strong dipole because the two C-F bond vectors (approx 60° apart) reinforce each other. In contrast, the 3,5-difluoro vectors (approx 120° apart) partially cancel, and 1,4-difluoro vectors (180°) fully cancel. Therefore, 3,5-F


-Phe is significantly more lipophilic than 2,3-F

-Phe
, despite having the same atomic composition.

Mechanistic Visualization

The following diagram illustrates the vector addition logic that governs the "Polar Hydrophobicity" of the 2,3-isomer.

DipoleMechanism cluster_legend Dipole Vector Logic Phe Native Phe (No Dipole) F23 2,3-F2-Phe (Vectors Add) High Dipole Phe->F23 + 2 Fluorines (Ortho) F35 3,5-F2-Phe (Vectors Cancel) Low Dipole Phe->F35 + 2 Fluorines (Meta) Result23 Result: Moderate LogP (Polar Hydrophobic) F23->Result23 Dipole Dominates Result35 Result: High LogP (Classic Hydrophobic) F35->Result35 Surface Area Dominates Legend1 2,3-F: Vectors at 60° -> Reinforce Legend2 3,5-F: Vectors at 120° -> Oppose

Figure 1: Mechanistic comparison of dipole vector addition. The 2,3-substitution reinforces polarity, mitigating the lipophilicity increase typically associated with fluorination.

Experimental Protocols

To validate the impact of 2,3-F


-Phe on your specific peptide sequence, follow this self-validating workflow.
Synthesis: Solid Phase Peptide Synthesis (SPPS)

Incorporating fluorinated amino acids requires minor adjustments to standard Fmoc protocols to ensure complete coupling, as the electron-withdrawing fluorine can slightly deactivate the amino group during nucleophilic attack, though the effect is minimal at the


-carbon.

Reagents:

  • Fmoc-2,3-difluoro-L-phenylalanine (Fmoc-2,3-F

    
    -Phe-OH).
    
  • Coupling Reagents: HATU or DIC/Oxyma (Preferred for expensive AAs to prevent racemization).

  • Resin: Rink Amide (for amides) or Wang (for acids).[1]

Step-by-Step Protocol:

  • Resin Swelling: Swell resin in DMF for 30 min.

  • Deprotection: Treat with 20% Piperidine in DMF (2

    
     5 min). Wash with DMF (
    
    
    
    ).[2]
  • Activation (Critical Step):

    • Dissolve Fmoc-2,3-F

      
      -Phe-OH (3.0 eq) and HATU (2.9 eq) in minimal DMF.
      
    • Add DIPEA (6.0 eq) immediately before adding to resin.

    • Note: Pre-activation time should be

      
       mins to avoid racemization.
      
  • Coupling: Shake at room temperature for 60–90 mins.

  • Monitoring: Perform a Kaiser Test. If not deep blue (negative), recouple using 1.5 eq reagents.

  • Cleavage: TFA/TIS/H

    
    O (95:2.5:2.5) for 2 hours. Precipitate in cold diethyl ether.
    
LogP Determination via RP-HPLC

Direct measurement of LogP (Shake-flask method) is tedious for peptides. The industry standard is correlating HPLC Retention Time (


) to a Hydrophobicity Index.

Protocol:

  • Column: C18 Analytical Column (e.g., Agilent Zorbax 300SB-C18, 5

    
    m).
    
  • Mobile Phase:

    • A: 0.1% TFA in Water.[3]

    • B: 0.1% TFA in Acetonitrile.

  • Gradient: Linear gradient 0% to 70% B over 30 minutes. Flow rate 1.0 mL/min.

  • Calibration: Run a standard mixture of peptides with known LogP values (e.g., commercially available peptide retention standards).

  • Measurement: Inject the Native Phe peptide and the 2,3-F

    
    -Phe analog sequentially.
    
  • Calculation:

    
    
    
    • If

      
      : Analog is more lipophilic.
      
    • If

      
      : Dipole effect neutralizes fluorine hydrophobicity.
      

Workflow Visualization

Workflow cluster_synthesis Phase 1: Synthesis (SPPS) cluster_analysis Phase 2: Lipophilicity Profiling Start Start: Peptide Design Step1 Coupling Fmoc-2,3-F2-Phe (HATU/DIPEA, 3eq) Start->Step1 Step2 Kaiser Test Validation Step1->Step2 Step2->Step1 Fail (Recouple) Step3 TFA Cleavage & Ether Precipitation Step2->Step3 Pass Step4 RP-HPLC (C18 Column) Linear Gradient 0-70% ACN Step3->Step4 Step5 Compare Retention Times (tR) vs Native Sequence Step4->Step5 Decision Data Interpretation Step5->Decision Outcome1 High tR Shift: Hydrophobicity Dominates Decision->Outcome1 Outcome2 Low/No tR Shift: Dipole Compensates (Desired) Decision->Outcome2

Figure 2: End-to-end workflow for synthesizing and characterizing 2,3-difluorinated peptides.

References

  • Salcedo, C., et al. (2025).

    
    -amino acids in development of therapeutic peptides. TandFOnline. [Link]
    
  • Huchet, Q. A., et al. (2015). Fluorination Patterning: A Study of Structural Motifs That Impact Physicochemical Properties of Relevance to Drug Discovery. Journal of Medicinal Chemistry. [Link]

  • Kokubo, H., et al. (2019).[4] Uncovering abnormal changes in logP after fluorination using molecular dynamics simulations. Journal of Computer-Aided Molecular Design. [Link]

  • Müller, K., et al. (2007). Fluorine in Pharmaceuticals: Looking Beyond Intuition. Science. [Link]

Sources

Proton NMR Characterization of Cbz-2,3-Difluoro-D-Phe-OH: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Cbz-2,3-Difluoro-D-Phe-OH is a specialized, protected non-canonical amino acid used primarily in Solid Phase Peptide Synthesis (SPPS) to enhance metabolic stability and modulate receptor binding via electronic effects.[1] The introduction of fluorine atoms at the 2 and 3 positions of the phenyl ring creates a unique electronic environment that significantly alters the Nuclear Magnetic Resonance (NMR) signature compared to its non-fluorinated parent, Cbz-D-Phe-OH.

This guide provides a structural analysis and experimental framework for characterizing this molecule, focusing on distinguishing it from common impurities and regioisomers.[1]

Structural Logic & Spectral Expectations[1]

To accurately interpret the NMR spectrum, one must deconstruct the molecule into its magnetically distinct domains. The fluorine atoms act as electron-withdrawing groups (EWG) and spin-active nuclei (


, spin 1/2), introducing complex coupling patterns (

) not seen in standard Phenylalanine.
The "Ortho-Effect" and Coupling

In 2,3-Difluoro-D-Phe , the phenyl ring possesses only three protons (H4, H5, H6).

  • H6 (Ortho to alkyl chain): Shows coupling to H5 and potentially long-range coupling to F2.

  • H4/H5: These protons experience strong splitting from the adjacent fluorine atoms.[1] Typical

    
     (ortho) coupling constants are 8–10 Hz, while 
    
    
    
    (meta) are 5–7 Hz.
Visualization: Structural Connectivity & Coupling

The following diagram illustrates the connectivity and the specific coupling interactions that define the NMR spectrum.

G cluster_0 Protecting Group (Cbz) cluster_1 Core Amino Acid cluster_2 Fluorinated Ring (2,3-F) Cbz_Ar Cbz Aromatics (5H, Multiplet) Cbz_CH2 Benzylic CH2 (2H, Singlet/AB) Cbz_Ar->Cbz_CH2 Connectivity Amide_NH Amide NH (1H, Doublet) Cbz_CH2->Amide_NH Carbamate Link Alpha_H Alpha-H (1H, Multiplet) Beta_H Beta-H (2H, Diastereotopic) Alpha_H->Beta_H 3J_HH Coupling Ring_H Ring Protons (H4, H5, H6) (3H, Complex Multiplet) Beta_H->Ring_H Connectivity Amide_NH->Alpha_H 3J_HH Coupling F_Atoms Fluorine (F2, F3) (Spin Active) F_Atoms->Ring_H J_HF Coupling (Splitting)

Figure 1: Structural connectivity and magnetic coupling interactions. Note the critical


 coupling that complicates the aromatic region.

Comparative Analysis: Product vs. Alternative

The primary alternative/impurity is the non-fluorinated parent Cbz-D-Phe-OH .[1] The table below highlights the distinguishing features in DMSO-d6 (standard solvent for polar protected amino acids).

Table 1: 1H NMR Chemical Shift Comparison (DMSO-d6, 400 MHz)
Proton GroupCbz-2,3-Difluoro-D-Phe-OH (Target)Cbz-D-Phe-OH (Alternative/Impurity)Key Differentiator
Amide NH

7.6 – 7.9 (d)

7.5 – 7.7 (d)
Minor: Fluorine induction may cause slight downfield shift.[1]
Cbz Aromatics

7.25 – 7.35 (m, 5H)

7.25 – 7.35 (m, 5H)
None: These signals overlap perfectly.[1]
Phe Ring (Ar-H)

6.9 – 7.2 (m, 3H )

7.15 – 7.30 (m, 5H )
CRITICAL: Integration ratio.[1] Target has 3H here; Alternative has 5H. Target shows complex splitting.[1]
Alpha-H (

-CH)

4.3 – 4.5 (m)

4.2 – 4.4 (m)
Negligible: Minimal shift difference.
Beta-H (

-CH

)

2.9 – 3.2 (dd/m)

2.8 – 3.1 (dd/m)
Minor: Diastereotopic splitting often more pronounced in fluorinated analog.[1]
Cbz Benzylic

4.9 – 5.1 (s or AB q)

4.9 – 5.1 (s)
None.
Acid OH

12.5 – 13.0 (br s)

12.5 – 13.0 (br s)
None: Highly dependent on water content/concentration.[1]
Integration Logic (Self-Validating Check)

To confirm identity, normalize the integral of the Cbz Benzylic CH2 (at ~5.0 ppm) to 2.00 .

  • Target (2,3-F2): Total Aromatic Integral (7.0–7.4 ppm) should be 8.00 (5 Cbz + 3 Phe).

  • Alternative (Non-F): Total Aromatic Integral will be 10.00 (5 Cbz + 5 Phe).[1]

  • Note: If the integral is 8.5 or 9.0, your sample is a mixture.

Detailed Experimental Protocol

A. Sample Preparation

Objective: Maximize signal-to-noise (S/N) and ensure sharp peaks for splitting analysis.

  • Mass: Weigh 5–10 mg of Cbz-2,3-Difluoro-D-Phe-OH.

  • Solvent: Add 0.6 mL of DMSO-d6 (99.9% D).[1]

    • Why DMSO? CDCl3 often leads to broad peaks for the amide and acid protons due to aggregation. DMSO disrupts hydrogen bonding, sharpening these signals.[1]

  • Vessel: Transfer to a clean, dry 5mm NMR tube.

  • Homogenization: Sonicate for 30 seconds if the solid does not dissolve immediately. Ensure no suspended particles remain (causes line broadening).[1]

B. Acquisition Parameters (400 MHz or higher recommended)[1]
  • Pulse Sequence: Standard 1H (e.g., zg30 on Bruker).

  • Temperature: 298 K (25°C).[1]

  • Number of Scans (NS): 16 or 32 (sufficient for >5 mg).[1]

  • Relaxation Delay (D1): Set to 2.0 seconds or higher.

    • Reasoning: Accurate integration is required to distinguish the 3-proton Phe ring from the 5-proton impurity.[1] Short D1 values saturate aromatic protons, skewing integrals.[1]

  • Spectral Width: -2 to 14 ppm (to capture the acid proton).[1]

QC Decision Workflow

Use this logic flow to interpret your data and make a "Pass/Fail" decision regarding the identity and purity of the material.

QC_Workflow Start Acquire 1H NMR (DMSO-d6) Check_Solvent Check Solvent Peak (DMSO: 2.50 ppm) Start->Check_Solvent Integrate_Ref Integrate Cbz-CH2 (Set ~5.0 ppm to 2.00H) Check_Solvent->Integrate_Ref Check_Aromatic Calculate Total Aromatic Integral (Range 6.9 - 7.4 ppm) Integrate_Ref->Check_Aromatic Decision_1 Integral ≈ 8.0H? Check_Aromatic->Decision_1 Pass_Identity Identity Confirmed (Cbz + 3 Ring Protons) Decision_1->Pass_Identity Yes Fail_Identity Check Integral Value Decision_1->Fail_Identity No Impurity_Check Integral ≈ 10.0H? (Likely Non-Fluorinated) Fail_Identity->Impurity_Check High Mixture_Check Integral 8.1 - 9.9H? (Mixture of F2 and Non-F) Fail_Identity->Mixture_Check Mid-Range

Figure 2: Quality Control Decision Tree for validating Cbz-2,3-Difluoro-D-Phe-OH.

References

  • Dürr, U. H., et al. "The precious fluorine on the ring: Fluorine NMR for biological systems." Biopolymers, 2007.

  • Vulpetti, A., & Dalvit, C. "Fluorine NMR for biochemical screening and drug discovery."[1] Drug Discovery Today, 2012.

  • Compound Interest. "A Guide to 1H NMR Chemical Shift Values." Compound Interest, 2015.[1][2][3]

  • Reid, K. A., et al. "Fluorinated Phenylalanines: Synthesis and Pharmaceutical Applications."[1] Beilstein Journal of Organic Chemistry, 2020.

Sources

Safety Operating Guide

Personal protective equipment for handling Cbz-2,3-Difluoro-D-Phenylalanine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Context

Cbz-2,3-Difluoro-D-Phenylalanine is a specialized building block used primarily in peptide synthesis to enhance metabolic stability and receptor binding affinity. The incorporation of fluorine atoms at the 2 and 3 positions of the phenyl ring alters the electronic properties of the side chain, while the Carbobenzyloxy (Cbz or Z) group protects the N-terminus.

From a safety perspective, this compound presents a dual challenge:

  • Physical Hazard: As a fine solid powder, it poses an inhalation risk and can easily contaminate workspaces via electrostatic dispersion.

  • Chemical Hazard: While generally stable, the fluorinated motif classifies it as halogenated organic material , necessitating specific disposal protocols to prevent hydrofluoric acid (HF) generation during downstream incineration.

Hazard Identification & Risk Assessment

Self-Validating Logic: Treat this substance as a bioactive irritant until specific toxicology data proves otherwise.

Hazard CategoryClassificationMechanism of Action & Risk
Respiratory STOT SE 3 (Irritant)Fine particulates can irritate mucous membranes. Fluorinated analogs may have higher bioavailability than native amino acids.
Dermal Irritant (H315) The Cbz group increases lipophilicity, potentially facilitating dermal absorption of the fluorinated core.
Ocular Irritant (H319) Mechanical abrasion and chemical irritation from dust contact.
Reactivity Stable Stable under ambient conditions.[1][2] Incompatible with strong oxidizers.[3] Combustion releases toxic HF and NOx gases.

Personal Protective Equipment (PPE) Matrix

Directive: Do not rely on generic "wear gloves" advice. Select PPE based on chemical permeation logic.

PPE ComponentSpecificationScientific Rationale (The "Why")
Hand Protection Nitrile Rubber (Min 0.11 mm) Nitrile provides excellent resistance to the organic solvents (DMF, DCM) typically used to dissolve this compound. Latex is not recommended due to poor solvent resistance.
Respiratory N95 / P100 (if outside hood)Solid powders disperse easily. If weighing outside a fume hood (not recommended), an N95 is the absolute minimum to prevent inhalation of bioactive dust.
Eye Protection Chemical Safety Goggles Safety glasses with side shields are insufficient for fine powders that can drift around lenses. Goggles provide a seal against airborne particulates.
Body Protection Cotton Lab Coat (Buttoned)Synthetic fibers can build static charge, causing the powder to "jump" and disperse. Cotton minimizes static.

Operational Protocols

A. Engineering Controls (Primary Defense)
  • Fume Hood: All open handling (weighing, transfer) must occur within a certified chemical fume hood operating at a face velocity of 80–100 fpm .

  • Static Control: Use an ionizing bar or anti-static gun during weighing. Fluorinated amino acids are often "fluffy" and prone to static flight, leading to mass balance errors and contamination.

B. Step-by-Step Handling Workflow

This protocol ensures containment of the fluorinated dust.

  • Preparation: Clear the fume hood. Place a dark surface (e.g., black paper) under the balance to easily visualize spilled white powder.

  • Anti-Static Measure: Discharge the weighing boat and spatula using an anti-static gun.

  • Transfer: Transfer the solid gently. Do not tap the spatula against the boat vigorously, as this aerosolizes the powder.

  • Solubilization: Add the solvent (e.g., DMF or DMSO) to the solid in the vial immediately after weighing to trap the dust in the liquid phase.

  • Decontamination: Wipe the balance area with a wet tissue (solvent-soaked) immediately after use.

C. Visualized Workflow (Graphviz)

HandlingWorkflow Start Start: Handling Cbz-2,3-F2-Phe PPE_Check 1. Don PPE (Nitrile + Goggles) Start->PPE_Check Hood_Check 2. Verify Airflow (80-100 fpm) PPE_Check->Hood_Check Static_Ctrl 3. Neutralize Static (Ionizer/Gun) Hood_Check->Static_Ctrl Critical Control Weighing 4. Weighing (Inside Hood) Static_Ctrl->Weighing Solubilize 5. Immediate Solubilization Weighing->Solubilize Trap Dust Clean 6. Wet Wipe Decontamination Solubilize->Clean

Caption: Operational workflow emphasizing static control and immediate solubilization to minimize dust exposure.

Waste Disposal & Environmental Safety

Critical Distinction: The presence of Fluorine changes the waste stream.

Unlike standard amino acids, Cbz-2,3-Difluoro-D-Phenylalanine must be treated as Halogenated Waste .

The Mechanism of Hazard

When halogenated compounds are incinerated in standard medical waste streams, they release acid gases (HF, HCl).

  • Reaction:

    
    
    
  • Consequence: HF gas corrodes incinerator scrubbers and poses an environmental release hazard.

Disposal Decision Tree

DisposalLogic Start Waste Generated State Physical State? Start->State Halogen Contains Fluorine? State->Halogen Liquid/Dissolved SolidBin Solid Hazardous Waste (Tag: Halogenated Solid) State->SolidBin Solid Powder/Wipes HaloLiq Halogenated Solvent Stream (Do NOT mix with Acetone) Halogen->HaloLiq Yes (Cbz-2,3-F2-Phe) NonHalo Non-Halogenated Stream Halogen->NonHalo No

Caption: Logic tree for segregating fluorinated waste to prevent incinerator corrosion.

Disposal Protocol
  • Solids: Contaminated weighing boats, gloves, and paper towels must go into the Solid Hazardous Waste bin, specifically tagged as containing "Fluorinated Organics."

  • Liquids: Any reaction mixture or mother liquor containing this compound must go into the Halogenated Waste carboy.

    • Warning: Do not mix with strong acid waste streams, as this could theoretically degrade the amide bonds or Cbz group, though HF generation is unlikely without combustion.

Emergency Response

  • Spill (Powder): Do not dry sweep. Cover with a solvent-dampened paper towel (ethanol or acetone) to wet the powder, then wipe up. This prevents dust generation.[1][3]

  • Eye Contact: Flush immediately for 15 minutes.[1][2][3] The mechanical irritation of the powder is the immediate threat; chemical irritation follows.

  • Skin Contact: Wash with soap and water.[2] The Cbz group makes the compound lipophilic; water alone may not remove it efficiently. Use soap to emulsify.

References

  • National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.).[3][4] Personal Protective Equipment (29 CFR 1910.132). United States Department of Labor. [Link]

  • American Chemical Society. (2015). Identifying and Evaluating Hazards in Research Laboratories. [Link]

  • U.S. Environmental Protection Agency. (n.d.). Hazardous Waste Management: Halogenated Solvents. [Link]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.